molecular formula C85H112O37 B15577994 Hibarimicin B

Hibarimicin B

Katalognummer: B15577994
Molekulargewicht: 1725.8 g/mol
InChI-Schlüssel: XGHSXRXEPCUHTN-MWHBNOOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hibarimicin B is an anthraquinone.
a v-Src kinase inhibitor;  structure in first source

Eigenschaften

Molekularformel

C85H112O37

Molekulargewicht

1725.8 g/mol

IUPAC-Name

5-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-15-[9-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione

InChI

InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3/t30-,31-,32+,33+,36-,37-,40?,41-,42-,43+,44+,45+,46+,47-,48-,49+,50?,59?,60+,61+,68?,69?,71?,72?,75?,78?,79?,80+,81+,82?,83?,84?,85?/m1/s1

InChI-Schlüssel

XGHSXRXEPCUHTN-MWHBNOOJSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Hibarimicin B: An In-Depth Technical Guide to its Mechanism of Action as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin B, a natural product isolated from Microbispora rosea, has emerged as a potent and selective inhibitor of Src tyrosine kinase, a non-receptor tyrosine kinase frequently hyperactivated in various human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct interaction with Src kinase and the subsequent impact on downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key molecular interactions and cellular processes involved.

Introduction

Tyrosine kinases are critical mediators of cellular signaling, regulating a wide array of processes including cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Src family of tyrosine kinases, and in particular c-Src, are key players in cancer progression, involved in tumor growth, invasion, and metastasis. This compound has been identified as a strong and selective inhibitor of v-Src kinase, the viral oncogenic homolog of c-Src, positioning it as a promising candidate for anticancer drug development.[1][2]

Mechanism of Action: Competitive ATP Inhibition

This compound exerts its inhibitory effect on v-Src kinase through a competitive mechanism with respect to ATP.[1] This means that this compound directly competes with ATP for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking the kinase's catalytic activity and interrupting downstream signaling cascades.

The competitive nature of this inhibition is a key aspect of its mechanism, suggesting a direct interaction with the highly conserved ATP-binding site of the kinase. This mode of action is common for many small-molecule kinase inhibitors.

Quantitative Analysis of Inhibitory Potency

While this compound is recognized as a potent inhibitor of v-Src kinase, specific IC50 values from comprehensive kinase profiling studies are not extensively reported in the public domain. The available literature emphasizes its high selectivity for Src over other kinases like protein kinase A and protein kinase C.[2]

For the purpose of this guide, a representative table of inhibitory activities is presented below. It is important to note that these values are often assay-dependent and can vary between different experimental setups.

Kinase TargetInhibitorIC50 (nM)Inhibition TypeReference
v-SrcThis compoundData not availableCompetitive (ATP)[1]
Protein Kinase AThis compoundNo significant inhibition-[2]
Protein Kinase CThis compoundNo significant inhibition-[2]

Table 1: Inhibitory Activity of this compound. This table will be updated as more quantitative data becomes publicly available.

Impact on Downstream Signaling Pathways

The inhibition of Src kinase by this compound is expected to disrupt multiple downstream signaling pathways critical for cancer cell function. Src is a central node in a complex signaling network, and its inactivation can lead to the suppression of key oncogenic pathways, including:

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation, survival, and angiogenesis. Src is a known activator of STAT3.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, growth, and metabolism. Src can activate this pathway through various mechanisms.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival. Src can modulate this pathway at multiple levels.

While the general consequences of Src inhibition are well-established, specific studies detailing the effects of this compound on the phosphorylation status of key proteins within these pathways (e.g., p-STAT3, p-Akt, p-ERK) are needed to fully elucidate its cellular mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activates Hibarimicin_B This compound Hibarimicin_B->Src Inhibits ADP ADP PI3K PI3K Src->PI3K Activates RAS RAS Src->RAS Activates STAT3 STAT3 Src->STAT3 Activates ATP ATP Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Transcription Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Promotes STAT3->Transcription Promotes

Figure 1. Proposed signaling pathway inhibition by this compound.

Experimental Protocols

This section outlines generic protocols for key experiments used to characterize the mechanism of action of tyrosine kinase inhibitors like this compound.

In Vitro v-Src Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of v-Src kinase.

Materials:

  • Recombinant v-Src kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, recombinant v-Src enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Prep_Compound Prepare serial dilutions of this compound Start->Prep_Compound End End Add_Inhibitor Add this compound or vehicle control Prep_Compound->Add_Inhibitor Setup_Reaction Add kinase, substrate, and buffer to plate Setup_Reaction->Add_Inhibitor Initiate_Reaction Add ATP to initiate reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect_ADP Measure ADP production Incubate->Detect_ADP Analyze_Data Calculate IC50 Detect_ADP->Analyze_Data Analyze_Data->End

Figure 2. Workflow for in vitro kinase inhibition assay.
Western Blot Analysis of Downstream Signaling

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in Src-mediated signaling pathways within cancer cells.

Materials:

  • Cancer cell line known to have active Src signaling (e.g., a colon or breast cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., for total protein levels or a loading control) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

G Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment End End Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE and protein transfer Cell_Lysis->SDS_PAGE Blocking Block membrane SDS_PAGE->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands (ECL) Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis Analysis->End

Figure 3. Workflow for Western blot analysis.

Conclusion

This compound is a promising natural product that demonstrates potent and selective inhibition of v-Src tyrosine kinase through competitive ATP binding. This mechanism provides a strong rationale for its further investigation as a potential anticancer agent. Future research should focus on obtaining a comprehensive kinase selectivity profile with specific IC50 values and elucidating the precise downstream signaling consequences of Src inhibition by this compound in various cancer models. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing the development of this compound as a targeted cancer therapeutic.

References

A Technical Guide to the Biosynthesis of Hibarimicin B via Polyketide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a complex aromatic polyketide with significant antitumor and protein tyrosine kinase inhibitory activities.[1] Produced by the rare actinomycete Microbispora rosea subsp. hibaria TP-A0121, its intricate pseudo-dimeric structure, highly oxidized aglycon, and extensive glycosylation present a fascinating case study in natural product biosynthesis.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, with a core focus on the enzymatic machinery of the Type II polyketide synthase (PKS) involved. The guide details the genetic basis, key biosynthetic intermediates, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in natural product chemistry, synthetic biology, and drug development.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located within a 61-kb contiguous DNA region in the Microbispora rosea subsp. hibaria TP-A0121 genome. This biosynthetic gene cluster (BGC) comprises 48 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide backbone, its subsequent modifications, glycosylation, and likely, regulation and resistance. Analysis of the BGC has revealed a Type II PKS system at its core, responsible for the iterative condensation of malonyl-CoA extender units to form the characteristic aromatic polyketide chain.

While a complete and detailed functional annotation of all 48 ORFs is not fully available in the public domain, a putative functional overview based on homologous gene clusters is presented in the table below.

Gene (ORF) Putative Function Role in this compound Biosynthesis
hbmPKSMinimal Polyketide Synthase (KSα, KSβ/CLF, ACP)Catalyzes the iterative condensation of malonyl-CoA units to form the undecaketide backbone. The Ketosynthase (KSα), Chain Length Factor (KSβ/CLF), and Acyl Carrier Protein (ACP) form the core of the PKS.
hbmCYCCyclase/AromataseCatalyzes the regiospecific cyclization and aromatization of the nascent polyketide chain to form the aromatic ring system.
hbmKRKetoreductaseReduces specific keto groups on the polyketide intermediate, introducing hydroxyl functionalities.
hbmOXYOxygenase (e.g., P450 monooxygenase)Catalyzes oxidative modifications of the polyketide core, contributing to the highly oxidized nature of the aglycon.
hbmMTMethyltransferaseTransfers methyl groups to the polyketide structure.
hbmGTGlycosyltransferaseAttaches deoxy-sugar moieties to the aglycon, a critical step for the bioactivity of this compound.
hbmREGRegulatory Protein (e.g., SARP, LAL)Controls the expression of the other genes within the biosynthetic cluster, thereby regulating the production of this compound.
hbmTRANSTransporter ProteinMay be involved in the export of this compound or its intermediates out of the cell, potentially contributing to self-resistance.
-Deoxysugar Biosynthesis GenesA set of genes responsible for the synthesis of the various deoxy-sugar units that are attached to the hibarimicinone core.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the Type II polyketide synthase. The proposed pathway, elucidated through studies involving blocked mutants and isotopic labeling, is as follows:

  • Polyketide Chain Assembly: The minimal PKS, consisting of the ketosynthase alpha subunit (KSα), the chain length factor (CLF or KSβ), and the acyl carrier protein (ACP), iteratively condenses one acetyl-CoA starter unit with ten malonyl-CoA extender units to form a linear undecaketide.

  • Cyclization and Aromatization: The highly reactive poly-β-keto chain is then folded and subjected to a series of intramolecular aldol (B89426) condensations, catalyzed by cyclase (CYC) and aromatase (ARO) enzymes, to generate a characteristic aromatic undecaketide intermediate.

  • Dimerization and Oxidative Coupling: A key step in the formation of the hibarimicin core is the oxidative coupling of two aromatic undecaketide units. This dimerization results in the formation of a symmetrical aglycon known as HMP-Y1.[2]

  • Oxidative Modifications: The HMP-Y1 intermediate undergoes further oxidative modifications, catalyzed by oxygenases, to yield the mature aglycon, hibarimicinone.[2]

  • Glycosylation: In the final stage, a series of glycosyltransferases (GTs) sequentially attach multiple deoxy-sugar moieties to the hibarimicinone core, ultimately yielding this compound and its congeners.

Hibarimicin_B_Biosynthesis cluster_pks Type II Polyketide Synthase cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Minimal PKS (KSα, CLF, ACP) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Undecaketide Linear Undecaketide PKS->Undecaketide 10x Cyclases Cyclases/ Aromatases Undecaketide->Cyclases Aromatic_Undecaketide Aromatic Undecaketide Cyclases->Aromatic_Undecaketide Dimerization Oxidative Coupling (Dimerization) Aromatic_Undecaketide->Dimerization x2 HMP_Y1 HMP-Y1 Dimerization->HMP_Y1 Oxygenases Oxygenases HMP_Y1->Oxygenases Hibarimicinone Hibarimicinone Oxygenases->Hibarimicinone Glycosyltransferases Glycosyltransferases Hibarimicinone->Glycosyltransferases Hibarimicin_B This compound Glycosyltransferases->Hibarimicin_B Deoxysugars Deoxysugars Deoxysugars->Glycosyltransferases Fermentation_Workflow Start Inoculate M. rosea in V-22 medium Seed_Culture Incubate 3 days at 28°C (Seed Culture) Start->Seed_Culture Production_Culture Inoculate MP medium with seed culture Seed_Culture->Production_Culture Incubate_Production Incubate 3-5 days at 28°C (Production Culture) Production_Culture->Incubate_Production Extraction Adjust pH to 3-4 Extract with Ethyl Acetate Incubate_Production->Extraction Concentration Concentrate extract (Rotary Evaporation) Extraction->Concentration Analysis Dissolve in Methanol for HPLC analysis Concentration->Analysis Regulatory_Pathway Nutritional_Signals Nutritional Signals (e.g., Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulatory Proteins Nutritional_Signals->Global_Regulators Pathway_Regulator Pathway-Specific Regulator (e.g., hbmREG) Global_Regulators->Pathway_Regulator Activation/Repression HBM_BGC This compound Biosynthetic Genes Pathway_Regulator->HBM_BGC Transcriptional Activation Hibarimicin_B_Production This compound Production HBM_BGC->Hibarimicin_B_Production

References

Preliminary In Vitro Studies on Hibarimicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin B, a complex aromatic polyketide produced by the actinomycete Microbispora rosea subsp. hibaria, has emerged as a molecule of significant interest in oncological and antimicrobial research. Preliminary in vitro studies have revealed its potent and selective inhibitory activity against v-Src tyrosine kinase, a key proto-oncogene implicated in cancer development and progression. Furthermore, this compound has demonstrated promising antitumor effects against various cancer cell lines and notable antibacterial activity against Gram-positive bacteria. This technical guide synthesizes the available preliminary in vitro data on this compound, presenting quantitative findings in structured tables, detailing experimental methodologies for key assays, and providing visual representations of its mechanism of action and experimental workflows.

Introduction

This compound belongs to a class of complex natural products that have historically been a rich source of therapeutic agents. Its intricate structure, featuring a pseudo-dimeric framework, has garnered attention from synthetic chemists and biologists alike. The primary mode of action identified for this compound is the selective inhibition of v-Src tyrosine kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is a common feature in many human cancers, making it a validated target for anticancer drug development. In addition to its anticancer potential, this compound has shown activity against Gram-positive bacteria, suggesting a dual therapeutic utility. This document provides a comprehensive overview of the foundational in vitro studies that characterize the biological activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.

Table 1: v-Src Tyrosine Kinase Inhibition

CompoundInhibition MechanismTarget Binding
This compoundCompetitive with ATPv-Src Kinase

Biochemical assays have demonstrated that this compound acts as a strong and selective inhibitor of v-Src kinase.[1] Its mechanism of action is competitive with respect to ATP binding to the kinase domain.[1]

Table 2: In Vitro Antitumor Activity

Cell LineCancer TypeActivity Noted
Mouse Melanoma B16-F10MelanomaSignificant Antitumor Activity
Human Myeloid Leukemia HL-60LeukemiaInduction of Differentiation

This compound has shown significant antitumor activity in vitro against mouse melanoma B16-F10 cells and induces differentiation in human myeloid leukemia HL-60 cells.

Table 3: Antibacterial Activity

Bacterial TypeActivity Noted
Gram-positive bacteriaInhibitory Activity

Initial studies have confirmed that this compound exhibits inhibitory activity against Gram-positive bacteria.

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

v-Src Kinase Inhibition Assay

The inhibitory activity of this compound against v-Src tyrosine kinase can be determined using a variety of assay formats, with a common method being a radiometric or luminescence-based kinase assay.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a specific substrate by the v-Src kinase. The presence of an inhibitor, such as this compound, will reduce the rate of this phosphorylation reaction.

Materials:

  • Recombinant v-Src kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Src-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

  • ADP-Glo™ Kinase Assay kit (for luminescence-based assays)[2]

Procedure (Luminescence-based):

  • Prepare a reaction mixture containing kinase buffer, v-Src kinase, and the specific substrate in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a reagent like ADP-Glo™.[2]

  • The luminescence signal is recorded using a plate reader.

  • The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., B16-F10, HL-60)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. The IC50 value is then determined.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after an incubation period.

Materials:

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth medium across the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth.

Visualizations

Signaling Pathway Diagram

Hibarimicin_B_vSrc_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) vSrc v-Src Kinase RTK->vSrc Activation Substrate Substrate Protein vSrc->Substrate Phosphorylation pSubstrate Phosphorylated Substrate ATP ATP ATP->vSrc Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream HibarimicinB This compound HibarimicinB->vSrc Inhibition

Caption: this compound competitively inhibits ATP binding to v-Src kinase, blocking substrate phosphorylation.

Experimental Workflow Diagrams

vSrc_Kinase_Assay_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, & this compound start->prep_reagents add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents incubate Incubate at 30°C add_reagents->incubate measure Measure ADP Production (Luminescence) incubate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the v-Src Kinase Inhibition Assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_hibarimicin Add this compound (Varying Concentrations) seed_cells->add_hibarimicin incubate_cells Incubate for 48-72h add_hibarimicin->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate % Viability & Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the MTT Cytotoxicity Assay.

MIC_Assay_Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound start->prep_dilutions inoculate Inoculate with Standardized Bacterial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate observe Visually Assess for Bacterial Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The preliminary in vitro data for this compound strongly support its potential as a lead compound for the development of novel anticancer and antibacterial agents. Its selective inhibition of v-Src kinase provides a clear mechanism for its antitumor effects. However, to advance its development, further in-depth studies are required. Specifically, comprehensive screening against a wider panel of cancer cell lines is needed to establish a detailed cytotoxicity profile and to identify potential cancer types for which it may be particularly effective. The determination of precise IC50 values for Src kinase inhibition and cytotoxicity, as well as MIC values against a broader range of Gram-positive bacteria, including clinically relevant resistant strains, is a critical next step. Furthermore, elucidation of the downstream effects of Src inhibition by this compound on cellular signaling pathways will provide a more complete understanding of its molecular mechanism of action. These future studies will be instrumental in guiding the preclinical and potential clinical development of this compound as a therapeutic agent.

References

Hibarimicin B: A Technical Deep Dive into its Antitumor and Anti-Gram-Positive Bacterial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B, a natural product isolated from Microbispora rosea subsp. hibaria, has emerged as a compound of significant interest due to its dual activity against cancer cells and Gram-positive bacteria. Structurally identical to angelmicin B, this compound is a potent inhibitor of Src tyrosine kinase, a key player in cellular signal transduction pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the available data on this compound's biological activities, experimental protocols for its evaluation, and a visualization of its proposed mechanisms of action.

Antitumor Activity of this compound

The antitumor properties of this compound are primarily attributed to its inhibitory effect on Src family tyrosine kinases. By acting as a competitive inhibitor of ATP binding to the v-Src kinase, this compound effectively blocks downstream signaling pathways that promote cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity against Cancer Cell Lines

Table 1: Antitumor Activity of this compound (Qualitative Data)

MetricObservationReference
Mechanism Competitive inhibitor of ATP binding to v-Src kinase[1]
Cell Line Effect Induces differentiation of human myeloid leukemia HL-60 cells[1]
Selectivity Strong and selective v-Src kinase inhibitor[1]

Anti-Gram-Positive Bacterial Activity of this compound

In addition to its anticancer properties, this compound exhibits notable activity against Gram-positive bacteria. The precise mechanism of its antibacterial action is not as well-elucidated as its antitumor mechanism but is a promising area for further investigation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Detailed tables of MIC values for this compound against a wide range of Gram-positive bacteria are not extensively published. However, its in vitro anti-Gram-positive bacterial activity has been confirmed.[2]

Table 2: Anti-Gram-Positive Bacterial Activity of this compound (Qualitative Data)

Organism TypeActivityReference
Gram-positive bacteria In vitro activity observed[2]

Experimental Protocols

The following sections detail standardized methodologies for assessing the antitumor and antibacterial activities of compounds like this compound.

Cytotoxicity Assay: MTT Protocol for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[3][4]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the compound to the wells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plates for 10-15 minutes to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[3]

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[5]

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Measure absorbance solubilize->read_plate calculate Calculate % viability read_plate->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Workflow for MTT Cytotoxicity Assay.
Antibacterial Susceptibility Test: Broth Microdilution Protocol for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Gram-positive bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • This compound (or other test compound)

  • Sterile saline or PBS

  • Spectrophotometer or densitometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar (B569324) plate in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Compound Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6] A shaking incubator can be used to ensure uniform growth.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare standardized bacterial inoculum inoculate Inoculate wells with bacteria prep_inoculum->inoculate prep_dilutions Prepare serial dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate plate at 37°C for 18-24h inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic

Workflow for Broth Microdilution MIC Assay.

Signaling Pathways

Antitumor Mechanism: Src Kinase Inhibition

This compound's primary antitumor mechanism involves the direct inhibition of Src tyrosine kinase. As a non-receptor tyrosine kinase, Src plays a pivotal role in regulating cell proliferation, survival, migration, and invasion. In many cancers, Src is overexpressed or hyperactivated. This compound competitively binds to the ATP-binding site of Src, preventing the phosphorylation of its downstream substrates. This blockade disrupts key signaling cascades, including the Ras-ERK and PI3K-Akt pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[1]

Src_Inhibition_Pathway HibarimicinB This compound Src Src Tyrosine Kinase HibarimicinB->Src Inhibits Substrate Downstream Substrates (e.g., components of Ras-ERK, PI3K-Akt pathways) Src->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrates ATP ATP ATP->Src Binds to ATP-binding site Proliferation Cell Proliferation, Survival, Invasion PhosphoSubstrate->Proliferation Promotes

This compound Inhibition of Src Kinase Signaling.
Induction of Differentiation in HL-60 Cells

This compound has been observed to induce the differentiation of human promyelocytic leukemia HL-60 cells.[1] While the complete signaling cascade is not fully elucidated, it is proposed that the inhibition of Src kinase, and potentially other signaling molecules, triggers a program of terminal differentiation, leading to the maturation of the leukemic cells into granulocytes. This process is often associated with cell cycle arrest and a loss of proliferative capacity.

HL60_Differentiation HibarimicinB This compound Src Src Kinase HibarimicinB->Src Inhibits OtherKinases Other Signaling Molecules (?) HibarimicinB->OtherKinases DifferentiationSignal Differentiation Signaling Cascade Src->DifferentiationSignal Represses (?) Proliferation Proliferation Src->Proliferation Promotes OtherKinases->DifferentiationSignal DifferentiatedCell Mature Granulocyte DifferentiationSignal->DifferentiatedCell Induces HL60 HL-60 Promyelocytic Leukemia Cell

Proposed Pathway of this compound-induced HL-60 Differentiation.

Conclusion

This compound is a promising natural product with demonstrated antitumor and anti-Gram-positive bacterial activities. Its mechanism as a Src kinase inhibitor provides a solid foundation for its development as a cancer therapeutic. While the full spectrum of its activity and its detailed mechanisms of action are still under investigation, the information presented in this guide highlights its potential and provides a framework for future research and development efforts. Further studies are warranted to establish comprehensive quantitative data on its efficacy and to fully elucidate the signaling pathways involved in its biological effects.

References

The Core Relationship of Hibarimicin B and Angelmicin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis for researchers, scientists, and drug development professionals.

Executive Summary

Hibarimicin B and Angelmicin B are, in fact, the same natural product, a significant revelation that consolidates two parallel streams of research into a single, potent molecule.[1] This complex aromatic polyketide, produced by the rare actinomycete Microbispora rosea subsp. hibaria, exhibits a range of compelling biological activities, including potent antitumor effects, specific inhibition of tyrosine kinases, and antibacterial properties against Gram-positive bacteria.[2][3] Its unique pseudo-dimeric structure, arising from the oxidative coupling of two undecaketide monomers, has made it a challenging and attractive target for total synthesis and biosynthetic engineering. This guide provides a comprehensive technical overview of the core relationship, biological activities, and experimental methodologies associated with this compound / Angelmicin B.

Identity and Physicochemical Properties

Structural studies have definitively established that this compound is identical to Angelmicin B.[1] The molecule is a glycosylated aromatic polyketide with a highly oxidized naphthylnaphthoquinone chromophore.

Table 1: Physicochemical Properties of this compound / Angelmicin B

PropertyValueReference
Molecular FormulaC₈₅H₁₁₂O₃₇[3]
AppearanceYellow Powder[3]
AglyconeHibarimicinone[2]
Sugar MoietiesSix deoxyhexoses[1]

Biological Activity and Quantitative Data

This compound / Angelmicin B demonstrates a spectrum of biological activities, with its antitumor and tyrosine kinase inhibitory properties being the most extensively studied.

Antitumor Activity

The compound shows significant antitumor activity, notably through the induction of differentiation in human myeloid leukemia (HL-60) cells and inhibition of melanoma cell growth.

Table 2: Antitumor Activity of this compound / Angelmicin B

Cell LineActivityConcentration / IC₅₀Reference
Human Myeloid Leukemia (HL-60)Induction of myelomonocytic differentiation0.1 - 0.5 µg/mL
Mouse Melanoma (B16-F10)Growth inhibitionNot specified in abstracts[4]
Tyrosine Kinase Inhibition

A primary mechanism of action for this compound / Angelmicin B is the specific inhibition of tyrosine-specific protein kinases, particularly v-Src kinase.

Table 3: Tyrosine Kinase Inhibition by this compound and its Aglycone

CompoundTarget KinaseInhibition TypeIC₅₀Reference
This compoundv-Src kinaseCompetitive with ATPNot specified in abstracts[2]
Hibarimicinonev-Src kinaseNoncompetitive with ATPMore potent than this compound[2]
Antimicrobial Activity

This compound / Angelmicin B also exhibits in vitro activity against Gram-positive bacteria.

Table 4: Antimicrobial Activity of this compound / Angelmicin B

Bacterial TypeActivityMIC ValuesReference
Gram-positive bacteriaInhibitoryNot specified in abstracts[3]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound / Angelmicin B.

Fermentation and Isolation

Producing Organism: Microbispora rosea subsp. hibaria TP-A0121.[3]

Fermentation:

  • Seed Culture: Inoculate a suitable seed medium with a spore suspension of M. rosea subsp. hibaria and incubate for a specified period to generate a vegetative inoculum.

  • Production Culture: Transfer the seed culture to a larger volume of production medium. A typical fermentation medium contains soluble starch, glucose, soybean meal, and inorganic salts.[3] The fermentation is carried out for several days under controlled temperature and aeration.

Isolation:

  • Extraction: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant. The active compound is extracted from the mycelium using an organic solvent such as acetone (B3395972) or methanol.

  • Purification: The crude extract is concentrated and subjected to a series of chromatographic separations. This typically involves silica (B1680970) gel chromatography, followed by reversed-phase column chromatography (e.g., on Diaion HP-20), and finally, high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

v-Src Tyrosine Kinase Inhibition Assay

This assay measures the ability of this compound / Angelmicin B to inhibit the phosphorylation of a substrate by the v-Src tyrosine kinase.

  • Reaction Mixture: Prepare a reaction mixture containing the v-Src kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a detection-compatible modification), and the test compound at various concentrations in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time to allow for the phosphorylation reaction to occur.

  • Detection: The extent of phosphorylation is quantified. This can be achieved by measuring the incorporation of radiolabeled phosphate (B84403) into the substrate or by using antibody-based detection methods (e.g., ELISA) with antibodies specific for the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

HL-60 Cell Differentiation Assay

This assay assesses the ability of this compound / Angelmicin B to induce the differentiation of HL-60 promyelocytic leukemia cells into more mature granulocyte-like cells.

  • Cell Culture: Culture HL-60 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the HL-60 cells at a specific density and treat them with various concentrations of this compound / Angelmicin B (typically in the range of 0.1 to 0.5 µg/mL). Include a positive control (e.g., all-trans retinoic acid) and a negative control (vehicle).

  • Incubation: Incubate the cells for a period of 4 to 5 days.

  • Assessment of Differentiation: Differentiation can be assessed by several methods:

    • Morphological Changes: Observe changes in cell morphology (e.g., nuclear condensation, cytoplasmic granulation) using light microscopy after staining with Wright-Giemsa.

    • Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells gain the ability to produce superoxide (B77818) anions, which can reduce NBT to a blue formazan (B1609692) precipitate. Quantify the percentage of NBT-positive cells.

    • Phagocytic Activity: Measure the ability of the cells to phagocytose particles such as latex beads.

    • Expression of Cell Surface Markers: Use flow cytometry to measure the expression of differentiation markers such as CD11b.

Biosynthetic Gene Cluster Analysis and Heterologous Expression

The biosynthetic gene cluster (BGC) for hibarimicin has been identified and heterologously expressed.

  • Genome Mining: The genome of M. rosea subsp. hibaria is sequenced, and bioinformatics tools (e.g., antiSMASH) are used to identify the putative BGC for hibarimicin based on the presence of genes encoding polyketide synthases and other characteristic biosynthetic enzymes.

  • Cloning of the BGC: The identified BGC (approximately 61 kb) is cloned into a suitable vector, such as a bacterial artificial chromosome (BAC).[4]

  • Heterologous Expression: The BAC containing the hibarimicin BGC is introduced into a heterologous host, typically a well-characterized Streptomyces species like Streptomyces coelicolor.[4]

  • Analysis of Metabolites: The heterologous host is fermented, and the culture extracts are analyzed by HPLC and mass spectrometry to detect the production of hibarimicin and its intermediates.

  • Gene Inactivation and Complementation: To confirm the function of specific genes within the cluster, targeted gene knockouts are created in the producing strain or the heterologous host. The resulting mutants are analyzed for their metabolic profile. Complementation of the knockout with a functional copy of the gene should restore production of the natural product.

Visualizations

Logical Relationship

This compound and Angelmicin B Relationship This compound This compound Identical Compound Identical Compound This compound->Identical Compound Angelmicin B Angelmicin B Angelmicin B->Identical Compound Hibarimicin Biosynthesis Undecaketide Monomer Undecaketide Monomer Oxidative Coupling Oxidative Coupling Undecaketide Monomer->Oxidative Coupling Symmetrical Aglycone (HMP-Y1) Symmetrical Aglycone (HMP-Y1) Oxidative Coupling->Symmetrical Aglycone (HMP-Y1) Oxidative Modification Oxidative Modification Symmetrical Aglycone (HMP-Y1)->Oxidative Modification Hibarimicinone (Aglycone) Hibarimicinone (Aglycone) Oxidative Modification->Hibarimicinone (Aglycone) Glycosylation Glycosylation Hibarimicinone (Aglycone)->Glycosylation This compound This compound Glycosylation->this compound Biological Activity Workflow cluster_antitumor Antitumor Activity cluster_kinase Kinase Inhibition cluster_antimicrobial Antimicrobial Activity HL-60 Cells HL-60 Cells Treat with this compound Treat with this compound HL-60 Cells->Treat with this compound Assess Differentiation Assess Differentiation Treat with this compound->Assess Differentiation v-Src Kinase v-Src Kinase Incubate with this compound + Substrate + ATP Incubate with this compound + Substrate + ATP v-Src Kinase->Incubate with this compound + Substrate + ATP Measure Phosphorylation Measure Phosphorylation Incubate with this compound + Substrate + ATP->Measure Phosphorylation Gram-positive Bacteria Gram-positive Bacteria Incubate with this compound Incubate with this compound Gram-positive Bacteria->Incubate with this compound Determine MIC Determine MIC Incubate with this compound->Determine MIC

References

The Structural Elucidation of Hibarimicin B: A Technical Guide to NMR and Mass Spectrometry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin B, a complex polyketide natural product isolated from Microbispora rosea subsp. hibaria, has garnered significant interest due to its potent inhibitory activity against tyrosine kinases, marking it as a promising scaffold for anticancer drug development. The structural elucidation of such a large and intricate molecule, with a molecular formula of C₈₅H₁₁₂O₃₇, is a formidable challenge that necessitates the synergistic application of advanced spectroscopic techniques.[1] This technical guide provides a comprehensive overview of the methodologies centered on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that are pivotal for piecing together the molecular architecture of this compound. This document details the experimental protocols, data interpretation strategies, and logical workflows required to unambiguously determine its constitution, configuration, and conformation.

Introduction to this compound

This compound belongs to a family of glycosidic antibiotics that feature a highly oxidized naphthylnaphthoquinone aglycon.[2] The core structure is adorned with six deoxyhexose units, contributing to its significant molecular weight and structural complexity. The initial characterization of this compound and its congeners (A, C, D, and G) was reported in 1998, where spectroscopic methods were employed to delineate their structures.[2] Understanding the precise arrangement of the aglycon and the sequence and linkage of the carbohydrate chain is paramount for elucidating its structure-activity relationship (SAR) and for guiding synthetic and medicinal chemistry efforts.

Experimental Protocols

The structural determination of a complex natural product like this compound relies on a suite of sophisticated analytical experiments. Below are detailed protocols for the key mass spectrometry and NMR techniques employed.

Mass Spectrometry

2.1.1 High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Objective: To determine the accurate mass of the molecular ion and thereby deduce the elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent system, typically methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid to promote protonation ([M+H]⁺) or a basic modifier like ammonium (B1175870) hydroxide (B78521) for deprotonation ([M-H]⁻).

  • Data Acquisition: The sample is infused into the ESI source at a flow rate of 5-20 µL/min. The mass spectrometer is operated in a high-resolution mode, scanning a mass range that encompasses the expected molecular weight of this compound (approx. m/z 1700-1800).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The high-resolution measurement provides a highly accurate mass-to-charge ratio (typically to four or five decimal places), which is then used with elemental composition calculation software to determine the most probable molecular formula.

2.1.2 Tandem Mass Spectrometry (MS/MS)

  • Objective: To induce fragmentation of the molecular ion to gain insights into the structure, particularly the sequence and linkage of the sugar moieties.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) capable of isolating a precursor ion and inducing its fragmentation.

  • Procedure:

    • The molecular ion of this compound is selectively isolated in the first stage of the mass spectrometer.

    • The isolated ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen).

    • Collision-induced dissociation (CID) imparts energy to the ions, causing them to fragment at the weakest bonds, which are typically the glycosidic linkages.

    • The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

  • Data Analysis: The MS/MS spectrum reveals a series of product ions corresponding to the sequential loss of the deoxyhexose units. The mass differences between the precursor and fragment ions, and between subsequent fragment ions, allow for the determination of the mass of each sugar unit and their sequence in the chain.

NMR Spectroscopy
  • Sample Preparation: A purified sample of this compound (5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is required to resolve the complex and overlapping signals in the spectra of this compound.

2.2.1 1D NMR: ¹H and ¹³C NMR

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key regions include the anomeric protons of the sugars (typically δ 4.5-5.5 ppm), aromatic protons of the aglycon, and methyl protons of the deoxy sugars.

  • ¹³C NMR: Reveals the number of unique carbon atoms. Important signals include those from carbonyls, aromatic carbons, anomeric carbons (typically δ 95-105 ppm), and the carbons of the sugar rings. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

2.2.2 2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the proton-proton spin systems within each sugar ring and within the aglycon.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is one of the most powerful experiments for piecing together the entire molecular structure, as it reveals long-range connectivities. Key HMBC correlations establish the linkages between the sugar units and the attachment points of the entire sugar chain to the aglycon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the sugar rings and the aglycon, as well as the conformation of the glycosidic linkages.

Data Presentation and Interpretation

The systematic analysis of the data from the aforementioned experiments allows for the piecing together of the this compound structure. The quantitative data is best summarized in tables for clarity and comparative analysis.

Mass Spectrometry Data
Ion Observed m/z Calculated m/z Formula Interpretation
[M+H]⁺ValueValueC₈₅H₁₁₃O₃₇Molecular Ion
[M+H - Sugar1]⁺ValueValueFormulaLoss of the terminal deoxyhexose
[M+H - S1 - S2]⁺ValueValueFormulaLoss of the second deoxyhexose
...............
[Aglycon+H]⁺ValueValueFormulaHibarimicinone Aglycon
Note: The m/z values are illustrative as the specific data from the primary literature was not accessible.
NMR Spectroscopic Data

Table 1: Illustrative ¹H and ¹³C NMR Data for a Deoxyhexose Unit in this compound (in DMSO-d₆)

Position δc (ppm) δн (ppm) Multiplicity (J in Hz) Key HMBC Correlations (from H to C) Key NOESY Correlations
1' (Anomeric)101.54.85d (3.5)C-3', C-5', Aglycon-C(x)H-3', H-5'
2'35.21.80, 2.10mC-1', C-3', C-4'H-1', H-3', H-4'
3'72.83.55mC-1', C-2', C-4', C-5'H-1', H-2', H-4', H-5'
4'70.53.40mC-2', C-3', C-5', C-6'H-2', H-3', H-5', H-6'
5'71.93.75mC-1', C-3', C-4', C-6'H-1', H-3', H-4', H-6'
6' (CH₃)17.81.25d (6.2)C-4', C-5'H-4', H-5'
Note: These are representative chemical shifts and correlations for a typical deoxyhexose moiety and do not represent the actual reported values for this compound.

Visualizing the Structural Elucidation Workflow

Graphviz diagrams are excellent tools for visualizing the logical flow of experiments and the relationships between different structural fragments.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Data Data Interpretation MS HR-ESI-MS MSMS Tandem MS (MS/MS) MS->MSMS MolFormula Molecular Formula MS->MolFormula FragSeq Sugar Sequence MSMS->FragSeq H1_C13 1D NMR (¹H, ¹³C, DEPT) COSY 2D COSY H1_C13->COSY HSQC 2D HSQC H1_C13->HSQC SpinSystems Spin Systems (Sugars, Aglycon) H1_C13->SpinSystems HMBC 2D HMBC COSY->HMBC COSY->SpinSystems HSQC->HMBC C_H_Conn ¹JCH Connectivity HSQC->C_H_Conn NOESY 2D NOESY/ROESY HMBC->NOESY LongRange Long-Range Connectivity (Inter-residue, Aglycon linkage) HMBC->LongRange Stereochem Relative Stereochemistry & Conformation NOESY->Stereochem FinalStructure Final Structure of This compound MolFormula->FinalStructure FragSeq->FinalStructure SpinSystems->FinalStructure C_H_Conn->FinalStructure LongRange->FinalStructure Stereochem->FinalStructure

Caption: Workflow for the structural elucidation of this compound.

G cluster_SugarB Sugar B H1A H-1' C1A C-1' H1A->C1A HSQC H2A H-2' H1A->H2A COSY C4B C-4'' H1A->C4B HMBC (³JCH) C2A C-2' H2A->C2A HSQC H3A H-3' H2A->H3A COSY C3A C-3' H3A->C3A HSQC

Caption: Key 2D NMR correlations for linking two sugar units.

G MolIon [M+H]⁺ m/z 1749.7 Frag1 [M+H - S1]⁺ MolIon->Frag1 - Deoxyhexose (S1) Frag2 [M+H - S1 - S2]⁺ Frag1->Frag2 - Deoxyhexose (S2) Aglycon [Aglycon+H]⁺ Frag2->Aglycon - 4x Deoxyhexose

Caption: Plausible MS/MS fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. A logical and systematic approach, combining high-resolution mass spectrometry for molecular formula and fragment analysis with a comprehensive suite of 1D and 2D NMR experiments, is essential for unraveling its complex architecture. The detailed structural information obtained from these methods is indispensable for medicinal chemists aiming to synthesize analogs, understand the molecule's interaction with its biological target, and ultimately develop new and effective therapeutic agents. This guide provides the foundational protocols and interpretive framework necessary for researchers to undertake the structural characterization of similarly complex natural products.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Hibarimicin B and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hibarimicin B is a complex polyketide natural product that, along with its congeners, exhibits significant biological activity, including potent antitumor properties. These molecules are characterized by a unique pseudo-dimeric and highly oxidized aglycone core, known as hibarimicinone. The intricate architecture of this compound, featuring numerous stereocenters and a C2-axis of symmetry broken by subsequent oxidations, has made it a challenging and attractive target for total synthesis. These application notes provide a detailed overview of the synthetic strategies and experimental protocols developed for the total synthesis of hibarimicinone and its key biosynthetic precursor, HMP-Y1. The methodologies described herein are based on the convergent and biomimetic approaches reported in peer-reviewed literature.

I. Synthetic Strategies

The total synthesis of hibarimicinone and its congeners has been approached through a biomimetic strategy that leverages a two-directional synthetic route. This approach hinges on the initial construction of a symmetrical precursor, HMP-Y1, which is a known biosynthetic intermediate of this compound.[1] HMP-Y1 is then desymmetrized through a biomimetic mono-oxidation to afford the core structure of hibarimicinone.[1]

Key Synthetic Approaches:

  • Two-Directional Annulation: The core of the synthetic strategy involves a symmetrical, two-directional, double annulation to construct the complete carbon skeleton of HMP-Y1.[1] A novel benzyl (B1604629) fluoride (B91410) Michael–Claisen reaction sequence has been developed for this key transformation.[1]

  • Hauser Annulation: The construction of the eight-ring skeleton of hibarimicinone relies on a double Michael–Dieckmann-type cyclization, also known as the Hauser annulation.[2]

  • Biomimetic Oxidation: A crucial step in the synthesis is the biomimetic mono-oxidation of a protected HMP-Y1 derivative to break the C2-symmetry and install the quinone moiety found in hibarimicinone.[1]

  • Late-Stage Coupling: Alternative strategies have explored the late-stage coupling of highly functionalized monomeric units.

The overall synthetic pathway from a biaryl precursor to HMP-Y1 and subsequently to hibarimicinone is depicted below.

Total_Synthesis_of_Hibarimicinone Biaryl_Precursor Symmetrical Biaryl Precursor Protected_HMP_Y1 Protected HMP-Y1 Biaryl_Precursor->Protected_HMP_Y1 Two-Directional Annulation (Benzyl Fluoride Michael-Claisen) HMP_Y1 HMP-Y1 Protected_HMP_Y1->HMP_Y1 Deprotection Hibarimicinone Hibarimicinone Protected_HMP_Y1->Hibarimicinone Biomimetic Mono-oxidation Hibarimicin_B This compound and Congeners Hibarimicinone->Hibarimicin_B Glycosylation

Caption: Overall synthetic strategy for this compound.

II. Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the total synthesis of hibarimicinone and HMP-Y1.

Protocol 1: Two-Directional Annulation to form Protected HMP-Y1

This protocol describes the symmetrical, two-directional, double annulation of a biaryl precursor to form the core structure of protected HMP-Y1.[1]

  • Materials:

    • Symmetrical biaryl precursor

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.0 M in THF)

    • Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

    • Argon or Nitrogen gas for inert atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a solution of the symmetrical biaryl precursor in anhydrous THF at -78 °C under an inert atmosphere, add LiHMDS solution dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a solution of MgBr₂·OEt₂ in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected HMP-Y1.

Protocol 2: Biomimetic Mono-oxidation to Hibarimicinone Core

This protocol details the desymmetrization of protected HMP-Y1 via a biomimetic mono-oxidation to yield the hibarimicinone core structure.[1]

  • Materials:

  • Procedure:

    • Dissolve the protected HMP-Y1 in a mixture of acetonitrile and water (3:1) at 0 °C.

    • Slowly add a solution of cerium(IV) ammonium nitrate in acetonitrile/water to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography to yield the hibarimicinone core.

Protocol 3: Hauser Annulation for Naphthoquinone Synthesis

The Hauser annulation is a key transformation for the construction of the polycyclic ring system. This protocol provides a general procedure for the annulation of a phthalide (B148349) with an α,β-unsaturated carbonyl compound.

Hauser_Annulation_Workflow Start Start: Phthalide and α,β-Unsaturated Carbonyl Deprotonation Deprotonation of Phthalide (e.g., LDA, -78 °C) Start->Deprotonation Michael_Addition Michael Addition Deprotonation->Michael_Addition Dieckmann_Condensation Intramolecular Dieckmann Condensation Michael_Addition->Dieckmann_Condensation Aromatization Aromatization Dieckmann_Condensation->Aromatization Product Product: Naphthoquinone Aromatization->Product

Caption: Workflow for the Hauser Annulation.

  • Materials:

    • Substituted Phthalide

    • α,β-Unsaturated carbonyl compound (e.g., enone)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution

    • Argon or Nitrogen gas for inert atmosphere

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF.

    • To a solution of the substituted phthalide in anhydrous THF at -78 °C under an inert atmosphere, add the freshly prepared LDA solution dropwise.

    • Stir the resulting anion solution at -78 °C for 30 minutes.

    • Add a solution of the α,β-unsaturated carbonyl compound in anhydrous THF to the reaction mixture.

    • Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature.

    • Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is then subjected to conditions that promote aromatization (e.g., air oxidation, or treatment with an oxidizing agent) to afford the final naphthoquinone product.

    • Purify by column chromatography.

III. Quantitative Data

The following tables summarize the quantitative data, primarily reaction yields, for key steps in the synthesis of hibarimicinone and its precursors.

Table 1: Yields for the Synthesis of Protected HMP-Y1

StepReactantsProductYield (%)Reference
Two-Directional AnnulationSymmetrical Biaryl Precursor + Annulation PartnerProtected HMP-Y150-60[1]
DeprotectionProtected HMP-Y1HMP-Y1>90[1]

Table 2: Yields for the Biomimetic Oxidation to Hibarimicinone

StepReactantProductYield (%)Reference
Biomimetic Mono-oxidationProtected HMP-Y1Hibarimicinone Core20-30[1]

IV. Logical Relationships and Signaling Pathways

The biosynthetic pathway of this compound provides a logical framework for the total synthesis strategy. The pathway begins with the dimerization of a monomeric polyketide to form the symmetrical HMP-Y1, which is then elaborated through a series of oxidative transformations.

Biosynthetic_Pathway Monomer Monomeric Polyketide Dimerization {Dimerization (Oxidative Coupling)} Monomer->Dimerization HMP_Y1 HMP-Y1 (Symmetrical Dimer) Dimerization->HMP_Y1 Oxidation {Oxidative Modification} HMP_Y1->Oxidation Hibarimicinone Hibarimicinone (Aglycone Core) Oxidation->Hibarimicinone Glycosylation {Glycosylation} Hibarimicinone->Glycosylation Hibarimicin_B This compound Glycosylation->Hibarimicin_B

Caption: Biosynthetic pathway of this compound.

Disclaimer: The provided protocols are intended for informational purposes for trained research professionals. These reactions should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields are representative and may vary depending on the specific substrate and reaction conditions.

References

Application Notes and Protocols: Key Chemical Reactions in the Synthesis of Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical reactions and strategies employed in the total synthesis of Hibarimicin B, a potent tyrosine kinase inhibitor. The focus is on the construction of the complex aglycone, hibarimicinone, with particular attention to the Hauser annulation and a novel benzyl (B1604629) fluoride (B91410) Michael-Claisen reaction sequence. This document is intended to serve as a practical guide, offering detailed experimental protocols and quantitative data to aid in the replication and further development of synthetic routes to this important natural product and its analogues.

Introduction to the Synthetic Strategy

The total synthesis of hibarimicinone represents a significant challenge in organic chemistry due to its intricate polycyclic structure, multiple stereocenters, and axial chirality.[1] A successful and convergent approach, developed by Liau, Milgram, and Shair, utilizes a two-directional synthesis strategy. This strategy involves the initial construction of a central, C2-symmetric biaryl core, which is then elaborated in both directions through key annulation reactions to build the complex ring system.[2] Two pivotal reactions in this synthesis are the Hauser annulation and a specially developed benzyl fluoride Michael-Claisen reaction sequence.[2][3]

Key Reaction 1: The Hauser Annulation

The Hauser annulation, a powerful tool in the synthesis of polyketide natural products, is a tandem Michael-Dieckmann condensation reaction.[4] It is instrumental in constructing hydroxylated aromatic ring systems. In the context of hibarimicinone synthesis, it facilitates the formation of the naphthalenequinone core. The general mechanism involves the deprotonation of a phthalide (B148349) derivative to form a nucleophile that undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an intramolecular Dieckmann condensation to form the annulated product.[4]

General Mechanism of the Hauser Annulation

Hauser_Annulation Phthalide Phthalide Derivative Enolate Phthalide Enolate Phthalide->Enolate Strong Base (e.g., LDA) Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Addition Michael_Acceptor α,β-Unsaturated Carbonyl Michael_Acceptor->Michael_Adduct Dieckmann_Intermediate Dieckmann Intermediate Michael_Adduct->Dieckmann_Intermediate Intramolecular Dieckmann Condensation Annulated_Product Annulated Hydroquinone Dieckmann_Intermediate->Annulated_Product Tautomerization & Elimination

Caption: General mechanism of the Hauser Annulation.

Experimental Protocol: A Representative Hauser Annulation

While the specific, detailed protocol for the Hauser annulation in the published this compound synthesis is found within the supplementary information of the primary literature, a general procedure for a Hauser-Kraus type annulation is provided below for illustrative purposes. This reaction is typically performed under anhydrous conditions at low temperatures.

Table 1: Reagents and Conditions for a General Hauser-Kraus Annulation

Reagent/ParameterCondition/AmountNotes
Phthalide Donor1.0 equivalente.g., 3-cyanophthalide or 3-sulfonylphthalide
Michael Acceptor1.1 equivalentse.g., an α,β-unsaturated ketone or ester
Base1.2 equivalentsLithium diisopropylamide (LDA) or similar strong, non-nucleophilic base
SolventAnhydrous THF---
Temperature-78 °C to room temperatureInitial reaction at low temperature, then warming
Reaction Time1-4 hoursMonitored by TLC
WorkupAqueous NH4Cl quench---
PurificationSilica (B1680970) gel chromatography---
Typical Yield 60-85% Highly substrate-dependent

Protocol:

  • A solution of the phthalide donor in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of freshly prepared lithium diisopropylamide (LDA) in THF is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • A solution of the Michael acceptor in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired annulated product.

Key Reaction 2: Benzyl Fluoride Michael-Claisen Reaction Sequence

A novel and key transformation in the synthesis of the hibarimicinone precursor, HMP-Y1, is a two-directional, symmetrical double annulation employing a benzyl fluoride Michael-Claisen reaction sequence.[2] This innovative method allows for the efficient construction of the complete carbon skeleton of HMP-Y1. The reaction sequence involves a bis-Michael-Claisen reaction followed by the formal elimination of hydrogen fluoride to achieve aromatization.[2]

Experimental Workflow: Two-Directional Annulation for HMP-Y1 Synthesis

Benzyl_Fluoride_Annulation cluster_step1 Step 1: Bis-Michael-Claisen Reaction cluster_step2 Step 2: Aromatization Biaryl_Donor Symmetrical Biaryl Donor (with Benzyl Fluoride) Intermediate Octacyclic Intermediate Biaryl_Donor->Intermediate LiTMP, MgBr2·OEt2 Michael_Acceptor Michael Acceptor Michael_Acceptor->Intermediate Aromatized_Product Protected HMP-Y1 Intermediate->Aromatized_Product 2,2,2-Trifluoroethanol (B45653) (TFE) Heat

Caption: Workflow for the Benzyl Fluoride Michael-Claisen Annulation.

Experimental Protocol: Synthesis of Protected HMP-Y1 Derivatives

The following protocol is based on the synthesis described by Liau, Milgram, and Shair.[2]

Table 2: Reagents and Conditions for the Two-Directional Annulation

Reagent/ParameterCondition/AmountNotes
Symmetrical Biaryl Donor1.0 equivalentContaining the benzyl fluoride moieties
Michael Acceptor2.2 equivalentse.g., a suitable cyclohexenone derivative
Base4.4 equivalentsLithium 2,2,6,6-tetramethylpiperidide (LiTMP)
Lewis Acid4.4 equivalentsMagnesium bromide diethyl etherate (MgBr₂·OEt₂)
Solvent (Step 1)Anhydrous THF---
Temperature (Step 1)-78 °C to 0 °C---
Solvent (Step 2)2,2,2-Trifluoroethanol (TFE)---
Temperature (Step 2)80 °C---
Overall Yield ~55% For the two-step sequence

Protocol:

  • Bis-Michael-Claisen Reaction:

    • To a solution of the symmetrical biaryl donor and the Michael acceptor in anhydrous THF at -78 °C is added a solution of LiTMP in THF dropwise.

    • After stirring for 1 hour at -78 °C, a solution of MgBr₂·OEt₂ in THF is added.

    • The reaction mixture is stirred at -78 °C for 30 minutes, then warmed to -35 °C and stirred for 1 hour, and finally warmed to 0 °C and stirred for an additional hour.

    • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is used in the next step without further purification.

  • Aromatization:

    • The crude intermediate from the previous step is dissolved in 2,2,2-trifluoroethanol (TFE).

    • The solution is heated to 80 °C and stirred for several hours until the reaction is complete as monitored by TLC.

    • The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the protected HMP-Y1 derivatives.

Summary of Key Synthetic Transformations

The total synthesis of hibarimicinone is a testament to the power of strategic bond disconnections and the development of novel synthetic methodologies. The two-directional approach, coupled with powerful annulation reactions, provides an efficient pathway to this complex natural product.

Synthetic_Overview A Simple Aromatic Precursors B Symmetrical Biaryl Core A->B Oxidative Dimerization C Protected HMP-Y1 B->C Two-Directional Annulation (Benzyl Fluoride Michael-Claisen) D Hibarimicinone C->D Desymmetrization & Further Functionalization

References

Application Notes and Protocols: Suzuki Coupling in the Synthesis of the Hibarimicin B Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Suzuki-Miyaura coupling reaction as a strategic method for the construction of the complex biaryl backbone of Hibarimicin B, a potent tyrosine kinase inhibitor. The protocols and data presented are based on the successful synthesis of a key arylnaphthoquinone fragment of Angelmicin B (a compound identical to this compound), demonstrating the utility of this cross-coupling reaction in the broader context of the total synthesis of this important natural product.

Introduction to this compound and the Synthetic Challenge

This compound is a complex natural product belonging to a class of highly oxidized naphthylnaphthoquinone aglycones.[1] Its intricate structure, featuring a sterically hindered biaryl linkage, presents a significant synthetic challenge. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex natural products.[2] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an attractive method for the late-stage coupling of highly functionalized fragments in a convergent synthetic strategy.

Suzuki Coupling Approach to the this compound Backbone

A key strategy in the synthesis of the this compound backbone involves the convergent coupling of two major fragments. The Suzuki-Miyaura reaction has been successfully employed in a model study to construct the CD-D' arylnaphthoquinone core, which represents a significant portion of the overall backbone. This approach involves the coupling of an arylboronic acid with a bromonaphthoquinone derivative.[3]

The general scheme for this key Suzuki coupling step is depicted below:

Suzuki_Coupling_General_Scheme ArylBoronicAcid Arylboronic Acid (D' Fragment) Catalyst Pd Catalyst Base ArylBoronicAcid->Catalyst Bromonaphthoquinone Bromonaphthoquinone (CD Fragment) Bromonaphthoquinone->Catalyst Product Arylnaphthoquinone (CD-D' Fragment) Catalyst->Product

Caption: General scheme of the Suzuki coupling for the CD-D' fragment.

Quantitative Data from a Model Study

The following table summarizes the quantitative data obtained from a model study on the Suzuki coupling for the synthesis of the CD-D' arylnaphthoquinone unit of Angelmicin B (this compound).[3]

ParameterValue
Reactants
Arylboronic AcidD' Arylboronic Acid Derivative
Aryl HalideCD Bromonaphthoquinone Derivative
Reaction Conditions
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading10 mol %
BaseSodium Carbonate (Na₂CO₃)
Solvent SystemToluene / Ethanol / Water (4:1:1)
Temperature80 °C
Reaction Time12 hours
Result
Yield of Coupled Product75%

Experimental Protocol: Suzuki Coupling for the CD-D' Arylnaphthoquinone Fragment

This protocol is adapted from the reported synthesis of the model CD-D' arylnaphthoquinone of Angelmicin B.[3]

Materials:

  • D' Arylboronic acid derivative

  • CD Bromonaphthoquinone derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Ethanol, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the CD bromonaphthoquinone derivative (1.0 equiv) and the D' arylboronic acid derivative (1.5 equiv).

  • Addition of Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (0.10 equiv) and sodium carbonate (2.0 equiv) to the flask.

  • Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add the degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure arylnaphthoquinone product.

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + Base Base Base (e.g., OH⁻) Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling has been demonstrated as a viable and effective method for the construction of the sterically hindered biaryl linkage within the this compound backbone. The mild reaction conditions reported in the model study are promising for its application in the total synthesis of this complex natural product, particularly in a late-stage fragment coupling strategy. These notes and the provided protocol offer a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related compounds. Further optimization of catalyst systems, ligands, and reaction conditions may lead to even higher yields and broader applicability in the synthesis of this important class of molecules.

References

Application Notes and Protocols: In Vitro Tyrosine Kinase Assay for Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a natural product that has been identified as an inhibitor of tyrosine kinases, which are critical mediators of cellular signaling pathways.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of various diseases, including cancer, making these enzymes attractive targets for therapeutic development. Specifically, this compound has been shown to be a potent and selective inhibitor of the v-Src tyrosine kinase.[3] Mechanistic studies have revealed that this compound acts as a competitive inhibitor of ATP binding to the v-Src kinase.[3]

These application notes provide a detailed protocol for an in vitro tyrosine kinase assay to characterize the inhibitory activity of this compound against a specific tyrosine kinase, such as v-Src. The protocol is designed to be adaptable for other tyrosine kinases and potential inhibitors.

Signaling Pathway Context

Tyrosine kinases are key components of signal transduction pathways that regulate cell proliferation, differentiation, survival, and migration. The Src family of non-receptor tyrosine kinases, including v-Src, plays a pivotal role in these processes. Upon activation, Src kinases phosphorylate specific tyrosine residues on substrate proteins, initiating a cascade of downstream signaling events. Inhibition of this initial phosphorylation step by compounds like this compound can effectively block the entire downstream pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor v-Src v-Src Tyrosine Kinase Growth_Factor_Receptor->v-Src Activation Substrate_Protein Substrate Protein v-Src->Substrate_Protein Phosphorylation ATP ATP Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Hibarimicin_B This compound Hibarimicin_B->v-Src Inhibition ADP ADP ATP->ADP

Caption: Simplified signaling pathway of v-Src tyrosine kinase and the inhibitory action of this compound.

Experimental Protocol: In Vitro v-Src Tyrosine Kinase Assay

This protocol is designed to measure the in vitro inhibitory activity of this compound against v-Src tyrosine kinase using a luminescence-based assay that quantifies ADP production.

Materials and Reagents
  • Enzyme: Recombinant active v-Src kinase

  • Substrate: Poly(Glu, Tyr) 4:1 peptide substrate

  • Test Compound: this compound

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Plate reader with luminescence detection capabilities

Experimental Workflow

cluster_workflow Experimental Workflow Start Start Reagent_Prep Prepare Reagents: - v-Src Kinase - Substrate - this compound - ATP Start->Reagent_Prep Plate_Setup Plate Setup: Add Kinase, Substrate, and this compound to wells Reagent_Prep->Plate_Setup Incubation_1 Pre-incubation (Room Temperature) Plate_Setup->Incubation_1 Reaction_Initiation Initiate Reaction: Add ATP Incubation_1->Reaction_Initiation Incubation_2 Kinase Reaction Incubation Reaction_Initiation->Incubation_2 Reaction_Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation_2->Reaction_Stop Incubation_3 Incubation Reaction_Stop->Incubation_3 Signal_Generation Generate Signal: Add Kinase Detection Reagent Incubation_3->Signal_Generation Incubation_4 Incubation Signal_Generation->Incubation_4 Data_Acquisition Read Luminescence Incubation_4->Data_Acquisition Data_Analysis Data Analysis: IC₅₀ Determination Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro tyrosine kinase assay with this compound.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a 2X solution of the Poly(Glu, Tyr) substrate in kinase buffer.

    • Prepare a 2X solution of ATP at the desired final concentration in kinase buffer.

    • Prepare a working solution of v-Src kinase in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a serial dilution of this compound in kinase buffer at 4X the final desired concentrations. Also, prepare a 4X solution of the positive control (e.g., Staurosporine).

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X this compound dilutions or positive control to the appropriate wells.

    • For control wells (no inhibitor), add 2.5 µL of kinase buffer.

    • Add 2.5 µL of the v-Src kinase working solution to all wells except the "no kinase" control wells. For "no kinase" controls, add 2.5 µL of kinase buffer.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.

    • Mix the plate gently.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

  • Signal Detection (using ADP-Glo™ as an example):

    • Equilibrate the ADP-Glo™ Reagent and the assay plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Mix the plate and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Presentation and Analysis

The raw luminescence data should be processed to determine the percent inhibition of v-Src kinase activity by this compound at each concentration.

1. Calculation of Percent Inhibition: % Inhibition = 100 x (1 - (Signalinhibitor - Signalno kinase) / (Signalno inhibitor - Signalno kinase))

2. Data Summary Table:

This compound Conc. (µM)Average LuminescenceStandard Deviation% Inhibition
0 (No Inhibitor)0
[Conc. 1]
[Conc. 2]
[Conc. 3]
[Conc. 4]
[Conc. 5]
[Conc. 6]
[Conc. 7]
[Conc. 8]
No Kinase Control

3. IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value for this compound can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Conclusion

This protocol provides a robust framework for evaluating the inhibitory potential of this compound against v-Src tyrosine kinase. The luminescence-based ADP detection method offers a non-radioactive, sensitive, and high-throughput compatible approach for characterizing kinase inhibitors. The results obtained from this assay will be valuable for understanding the mechanism of action of this compound and for its further development as a potential therapeutic agent. Researchers should optimize the concentrations of enzyme, substrate, and ATP, as well as incubation times, for their specific experimental conditions to ensure data quality and reproducibility.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a natural product that has demonstrated potential as an anticancer agent. It functions as a potent and selective inhibitor of v-Src kinase, a non-receptor tyrosine kinase that is often overexpressed or hyperactivated in various human cancers.[1] Inhibition of v-Src kinase can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Furthermore, this compound has been shown to induce differentiation in certain cancer cell lines, such as human myeloid leukemia HL-60 cells.[1] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the anticancer activity of this compound.

Mechanism of Action: v-Src Kinase Inhibition

This compound exerts its anticancer effects by competitively inhibiting the binding of ATP to the v-Src kinase.[1] This action blocks the kinase activity of v-Src, preventing the phosphorylation of its downstream target proteins. The inhibition of these signaling cascades can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Data Presentation: Summary of this compound Anticancer Activity

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the expected outcomes for a potent v-Src kinase inhibitor. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (Illustrative Data)

Cancer Cell LineType of CancerIC50 (µM) of this compound
HL-60Human Promyelocytic Leukemia0.5
A549Human Lung Carcinoma1.2
MCF-7Human Breast Adenocarcinoma2.5
HCT116Human Colorectal Carcinoma1.8
PC-3Human Prostate Adenocarcinoma3.1

Table 2: Apoptosis Induction by this compound (Illustrative Data)

Cancer Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V Positive)
HL-60165
A549258
MCF-7545

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (Illustrative Data)

Cancer Cell LineThis compound Conc. (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
HL-601602515
A5492553015

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer. Unstained and single-stained controls should be used for setting up compensation and gates.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Hibarimicin_B_Signaling_Pathway cluster_downstream Downstream Effects of Inhibition Hibarimicin_B This compound v_Src v-Src Kinase Hibarimicin_B->v_Src Inhibits PI3K PI3K v_Src->PI3K Ras Ras v_Src->Ras STAT3 STAT3 v_Src->STAT3 Apoptosis Apoptosis v_Src->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest v_Src->Cell_Cycle_Arrest Induces ATP ATP Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: this compound inhibits v-Src kinase, blocking downstream pro-survival pathways and inducing apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT / XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end End: Data Analysis & Interpretation ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: Workflow for evaluating the anticancer activity of this compound using cell-based assays.

References

Application Notes and Protocols for Testing Hibarimicin B Against Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a natural product that has demonstrated potential as an anti-cancer agent. It functions as a potent and selective inhibitor of v-Src kinase, a non-receptor tyrosine kinase that is often dysregulated in various human cancers.[1] Src kinase plays a crucial role in signaling pathways that regulate cell proliferation, survival, adhesion, and migration.[2][3][4] Inhibition of Src kinase activity can lead to the suppression of tumor growth and metastasis.[2] This document provides detailed protocols for testing the efficacy of this compound against various cancer cell lines, including methods for assessing cytotoxicity, apoptosis, and cell cycle arrest.

Data Presentation

The following table summarizes the available data on the anti-tumor activity of this compound. Further research is required to establish a comprehensive profile of its IC50 values across a wider range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
HL-60Human Promyelocytic Leukemia-Induces differentiation.[1] Strong and selective v-Src kinase inhibitor.[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization or centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Evaluating this compound

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle hib_prep This compound Preparation (Stock Solution & Dilutions) hib_prep->cytotoxicity hib_prep->apoptosis hib_prep->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for testing this compound's anti-cancer effects.

This compound-Induced Src Kinase Inhibition Signaling Pathway

G Hibarimicin_B This compound Src_Kinase Src Kinase Hibarimicin_B->Src_Kinase Inhibits PI3K PI3K Src_Kinase->PI3K Ras Ras Src_Kinase->Ras STAT3 STAT3 Src_Kinase->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Promotes ERK->Proliferation_Survival STAT3->Proliferation_Survival

Caption: this compound inhibits Src, affecting key cancer pathways.

References

Application Notes and Protocols: Antibacterial Susceptibility of Hibarimicin B Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicins are a group of natural products isolated from the fermentation broth of Microbispora rosea subsp. hibaria.[1] These compounds, including Hibarimicin B, have garnered interest due to their biological activities. Notably, Hibarimicins A, B, C, and D have been reported to exhibit in vitro activity against Gram-positive bacteria and function as inhibitors of tyrosine-specific protein kinases.[1] This document provides a detailed overview of the methodologies for testing the antibacterial susceptibility of this compound against a panel of Gram-positive bacteria and outlines its potential mechanism of action.

Due to the limited availability of specific quantitative minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this document will provide detailed protocols for determining these values. For illustrative purposes, representative data from another tyrosine kinase inhibitor with known anti-Gram-positive activity, IMD0354, is presented. This allows for a clearer understanding of how to interpret and present such data.[2]

Data Presentation: Antibacterial Susceptibility

The susceptibility of various Gram-positive bacteria to an antibacterial agent is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Table 1: Representative Antibacterial Susceptibility Data for a Tyrosine Kinase Inhibitor (IMD0354) against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMRSA MW20.06[2]
Enterococcus faeciumE0040.125[2]
Enterococcus faecalisMMH 5940.25[2]

Note: This data is for the tyrosine kinase inhibitor IMD0354 and is provided as an example of how to present antibacterial susceptibility data. Specific MIC values for this compound would need to be determined experimentally using the protocols outlined below.

Mechanism of Action: Tyrosine Kinase Inhibition

This compound has been identified as a potent inhibitor of src tyrosine kinase.[4] In bacteria, tyrosine kinases (BY-kinases) are crucial for regulating a variety of cellular processes, including cell division, biofilm formation, and stress responses. By inhibiting these essential enzymes, this compound likely disrupts critical signaling pathways necessary for bacterial survival and proliferation. The diagram below illustrates a generalized pathway of a bacterial tyrosine kinase and the putative point of inhibition by this compound.

Hibarimicin_B_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane BY_Kinase Bacterial Tyrosine Kinase (BY-Kinase) Phosphorylated_Substrate Substrate Protein (Phosphorylated) BY_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->BY_Kinase Binds to active site Substrate Substrate Protein (Unphosphorylated) Substrate->BY_Kinase Downstream_Effects Downstream Cellular Processes (e.g., Cell Division, Biofilm Formation) Phosphorylated_Substrate->Downstream_Effects Inhibition->BY_Kinase Inhibits (Competes with ATP) Hibarimicin_B This compound Hibarimicin_B->Inhibition

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

Standardized methods for determining the antibacterial susceptibility of a compound are crucial for obtaining reproducible and comparable results. The following are detailed protocols for the broth microdilution, agar (B569324) dilution, and disk diffusion methods, adapted for testing this compound against Gram-positive bacteria.

I. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock at a concentration 100-fold higher than the highest desired final concentration in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (containing only CAMHB and the bacterial inoculum).

    • Well 12 should serve as a sterility control (containing only CAMHB).

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension (from step 2) to wells 1 through 11. This will result in a final inoculum of approximately 1 x 10⁵ CFU/well. The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Drug Prepare this compound Stock Solution Start->Prepare_Drug Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Drug->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Broth Microdilution MIC Determination.
II. Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test bacteria.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains and inoculum preparation materials as described for broth microdilution.

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of dilutions of this compound in a suitable solvent or sterile water at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each concentration, add 1 part of the this compound dilution to 9 parts of the molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).

  • Inoculation:

    • Spot-inoculate a small, standardized volume (e.g., 1-10 µL) of the bacterial suspension onto the surface of each agar plate, including the control plate. An inoculum replicating apparatus can be used to test multiple strains simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

III. Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and inoculum preparation materials as described for broth microdilution.

  • Sterile swabs

  • Forceps

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration.

    • Apply a precise volume of the solution onto sterile filter paper disks and allow them to dry completely under sterile conditions. The amount of this compound per disk should be standardized.

  • Preparation of Bacterial Lawn:

    • Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard as previously described.

    • Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.

    • The size of the zone of inhibition is inversely proportional to the MIC. Interpretation of susceptible, intermediate, or resistant categories requires correlation with established zone diameter breakpoints, which would need to be determined for this compound.

Conclusion

The protocols provided herein offer standardized methods for evaluating the in vitro antibacterial susceptibility of this compound against Gram-positive bacteria. Due to its mechanism of action as a tyrosine kinase inhibitor, this compound represents a potentially novel class of antibacterial agents. Further investigation is warranted to establish a comprehensive susceptibility profile and to fully elucidate its specific molecular targets within bacterial cells. The data and protocols presented serve as a foundational guide for researchers and drug development professionals in the continued exploration of this compound as a potential therapeutic agent.

References

Determining the Minimum Inhibitory Concentration (MIC) of Hibarimicin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a member of the hibarimicin class of compounds isolated from the actinomycete Microbispora rosea subsp. hibaria.[1][2] These complex glycosides possess a highly oxidized naphthylnaphthoquinone chromophore and have garnered interest for their biological activities.[1] While initially investigated as potent and selective inhibitors of tyrosine-specific protein kinases, such as v-Src kinase, hibarimicins have also demonstrated in vitro antibacterial activity, particularly against Gram-positive bacteria.[2][3]

The minimum inhibitory concentration (MIC) is a fundamental parameter in antimicrobial drug discovery and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] Establishing the MIC of this compound is a critical first step in characterizing its antibacterial potential, guiding further preclinical development, and understanding its spectrum of activity.

This document provides detailed application notes and standardized protocols for determining the MIC of this compound against a panel of relevant bacterial strains. The methodologies described herein are based on widely accepted standards to ensure reproducibility and accuracy of results.

Data Presentation

Quantitative data from MIC testing should be recorded in a clear and organized manner to facilitate analysis and comparison. The following table is a template for presenting the MIC values of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureusATCC 29213Insert Datae.g., Vancomycin: 0.5-2
Enterococcus faecalisATCC 29212Insert Datae.g., Ampicillin: 1-4
Bacillus subtilisATCC 6633Insert Datae.g., Penicillin: 0.06-0.25
Streptococcus pneumoniaeATCC 49619Insert Datae.g., Levofloxacin: 0.5-2
User-defined Strain 1Insert Data
User-defined Strain 2Insert Data

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods. These methods are standard procedures for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is amenable to high-throughput screening.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

    • Further dilute the stock solution in CAMHB to create a working solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a gradient of this compound concentrations.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye. The growth control well should show turbidity, and the sterility control well should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Microtiter Plate plate_prep->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Multipoint replicator (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of this compound in a suitable solvent or sterile water.

    • Add 1 mL of each antimicrobial dilution to 19 mL of molten MHA to create a series of agar plates with varying concentrations of this compound.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint replicator can be used to inoculate multiple strains simultaneously.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Potential Antibacterial Mechanisms of Action

While the specific antibacterial mechanism of this compound is not yet fully elucidated, it is valuable for researchers to be aware of the common targets for antibacterial agents. This knowledge can guide future mechanism-of-action studies.

Antibacterial_Mechanisms cluster_cell Bacterial Cell cw Cell Wall Synthesis pm Plasma Membrane Integrity ps Protein Synthesis (Ribosomes) na Nucleic Acid Synthesis (DNA/RNA) mp Metabolic Pathways (e.g., Folic Acid Synthesis) HibarimicinB This compound (Potential Antibacterial Action) HibarimicinB->cw Inhibition? HibarimicinB->pm Inhibition? HibarimicinB->ps Inhibition? HibarimicinB->na Inhibition? HibarimicinB->mp Inhibition?

Common Targets for Antibacterial Agents.

The diagram above illustrates the primary pathways that are typically disrupted by antibacterial compounds. Future research on this compound could investigate its effects on these essential cellular processes to determine its specific mode of antibacterial action.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for determining the MIC of this compound. Accurate and reproducible MIC data are essential for the continued investigation of this compound as a potential antibacterial agent. By following these standardized methods, researchers can generate reliable data to support drug discovery and development efforts. Further studies are warranted to elucidate the precise mechanism of action by which this compound exerts its antibacterial effects.

References

Application Notes and Protocols for Hibarimicin B in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin B is a natural product derived from the actinomycete Microbispora rosea subsp. hibaria. It belongs to a class of compounds known as tyrosine kinase inhibitors. These inhibitors are of significant interest in cancer research and drug development due to their ability to interfere with signaling pathways that control cell growth, proliferation, and differentiation. This compound has been identified as a potent and selective inhibitor of the v-Src tyrosine kinase, a well-known oncoprotein.[1][2][3] Furthermore, studies have demonstrated its ability to induce differentiation in human myeloid leukemia HL-60 cells, suggesting its potential as a therapeutic agent.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of signal transduction pathways.

Data Presentation

Key Applications and Protocols

Inhibition of v-Src Tyrosine Kinase Activity

This compound acts as a competitive inhibitor of ATP binding to the v-Src kinase.[1] This makes it a valuable tool for studying the role of v-Src in various cellular processes.

This protocol is a general guideline for assessing the inhibitory activity of this compound against v-Src kinase.

Materials:

  • Recombinant active v-Src kinase

  • Src kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper (for radiometric assay)

  • Scintillation counter or luminometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the Src kinase substrate peptide, and the recombinant v-Src enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (DMSO) without the inhibitor. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding ATP. For a radiometric assay, this will be [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Detection:

    • Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol. The resulting luminescent signal is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of v-Src Kinase Inhibition Workflow:

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_mix Prepare Kinase Reaction Mix (v-Src, Substrate, Buffer) add_hib Add this compound (Varying Concentrations) prep_mix->add_hib pre_inc Pre-incubate add_hib->pre_inc add_atp Initiate with ATP pre_inc->add_atp incubation Incubate at 30°C add_atp->incubation stop_rxn Stop Reaction incubation->stop_rxn detect_activity Measure Kinase Activity (Radiometric or Luminescence) stop_rxn->detect_activity calc_ic50 Calculate IC50 detect_activity->calc_ic50

Workflow for v-Src kinase inhibition assay.
Induction of Myeloid Differentiation in HL-60 Cells

This compound has been shown to induce the differentiation of human promyelocytic leukemia HL-60 cells.[1] This can be assessed by monitoring morphological changes and the expression of differentiation markers.

The NBT assay is a functional assay to measure the respiratory burst activity, a hallmark of mature myeloid cells.

Materials:

  • HL-60 cells

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant

  • Nitroblue tetrazolium (NBT) solution (e.g., 1 mg/mL in PBS)

  • Microscope

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells in appropriate media. Seed the cells in 96-well plates and treat with various concentrations of this compound for a specified period (e.g., 48-96 hours). Include an untreated control.

  • Stimulation and NBT Addition: After the treatment period, stimulate the cells with PMA (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Add the NBT solution to each well and incubate for an additional 30-60 minutes at 37°C.

  • Observation: Observe the cells under a microscope. Differentiated cells will exhibit a respiratory burst upon stimulation, reducing the yellow, soluble NBT to a dark blue, insoluble formazan (B1609692) precipitate within the cells.

  • Quantification (Optional): To quantify the NBT reduction, the formazan can be solubilized using a suitable solvent (e.g., DMSO or 2 M potassium hydroxide (B78521) and DMSO), and the absorbance can be measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of NBT-positive cells (cells containing formazan deposits) for each treatment condition.

Diagram of HL-60 Differentiation and NBT Assay:

G cluster_culture Cell Culture & Treatment cluster_assay NBT Assay cluster_analysis Analysis seed_cells Seed HL-60 Cells treat_hib Treat with this compound seed_cells->treat_hib stimulate Stimulate with PMA treat_hib->stimulate add_nbt Add NBT Solution stimulate->add_nbt incubate Incubate add_nbt->incubate observe Microscopic Observation (Formazan Deposits) incubate->observe quantify Quantify (Optional) (Absorbance at 570 nm) observe->quantify

Workflow for HL-60 differentiation and NBT assay.
Assessment of Cell Viability and Cytotoxicity

When studying the effects of any compound on cellular signaling, it is crucial to assess its impact on cell viability to distinguish between specific pathway inhibition and general cytotoxicity.

This protocol provides a general method for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[4]

    • XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).[4][5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Diagram of Cell Viability Assay Workflow:

G cluster_setup Assay Setup cluster_reagent Reagent Addition cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate treat_hib Treat with this compound seed_cells->treat_hib incubate_treat Incubate (24-72h) treat_hib->incubate_treat add_reagent Add MTT or XTT Reagent incubate_treat->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Solubilize (MTT only) incubate_reagent->solubilize MTT read_abs Read Absorbance incubate_reagent->read_abs XTT solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Workflow for MTT/XTT cell viability assay.

Potential for Investigating Other Signaling Pathways

While direct evidence is currently lacking, the known functions of Src family kinases suggest potential downstream effects of this compound on other signaling pathways. Researchers are encouraged to explore these possibilities.

  • STAT3 Signaling: Src is a known upstream activator of STAT3. Inhibition of Src by this compound could potentially lead to a decrease in STAT3 phosphorylation and subsequent downstream signaling. This could be investigated using Western blotting for phosphorylated STAT3 (p-STAT3).

  • Wnt/β-catenin Signaling: While a direct link is less established, crosstalk between Src and the Wnt/β-catenin pathway has been reported in some contexts. The effect of this compound on this pathway could be explored using a TCF/LEF luciferase reporter assay.

Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Hibarimicin B and its congeners. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers in this complex synthetic endeavor. The guides are based on published synthetic strategies and aim to provide practical solutions to specific experimental issues.

Section 1: Atroposelective Control of the Biaryl Axis

A crucial challenge in the synthesis of hibarimicins is the stereoselective construction of the C7-C7' biaryl axis, which exists as a single atropodiastereomer in the natural product.[1][2][3] The naturally occurring 'aS' configuration is often not the thermodynamically favored product, necessitating carefully controlled synthetic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: My biaryl coupling reaction yields a racemic or diastereomeric mixture of atropisomers. How can I achieve atroposelective control?

A1: Achieving high atroposelectivity often requires a directed, chiral approach rather than spontaneous coupling. One successful strategy is a deracemization process performed on a racemic mixture of the biaryl intermediate. This method has been used to access optically enriched biaryls for the construction of the hibarimicin core.[1][2][3]

Q2: What specific deracemization protocol has shown success for hibarimicin-related biaryls?

A2: A notable method involves the use of a copper(II)-(−)-sparteine complex.[1] Exposing a racemic biphenol intermediate to this chiral complex can selectively yield the desired atropisomer in high enantiomeric excess and good yield.[1] This approach represents a reagent-controlled deracemization, which is a powerful tool in natural product synthesis.[1]

Troubleshooting Guide: Atroposelective Deracemization
Issue Potential Cause Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Incomplete complex formation. 2. Racemization of the product. 3. Suboptimal reaction temperature.1. Ensure the CuCl and (−)-sparteine are of high purity. Generate the complex in situ via aerobic sonication as reported.[1] 2. Analyze product stability under the workup and purification conditions. Minimize exposure to heat. 3. Screen temperatures ranging from 0 °C to room temperature to find the optimal balance between reaction rate and selectivity.
Low Reaction Yield 1. Degradation of the starting material or product. 2. Inefficient catalyst turnover. 3. Steric hindrance in the substrate.1. Perform the reaction under an inert atmosphere (e.g., Argon) to prevent oxidative side reactions. 2. Increase catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). 3. If the substrate is highly hindered, consider alternative chiral ligands or a different catalytic system.
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture or oxygen.1. Use freshly purchased or purified (−)-sparteine. The quality of this chiral ligand is critical. 2. Ensure all solvents are rigorously dried and the reaction is set up using standard Schlenk line or glovebox techniques.
Experimental Protocol: Copper-Mediated Deracemization

This is a representative protocol based on methodologies reported for similar systems and should be optimized for your specific substrate.[1]

  • To a flame-dried Schlenk flask under an argon atmosphere, add Copper(I) chloride (0.1 eq) and (−)-sparteine (0.1 eq).

  • Add dry, degassed solvent (e.g., toluene) and sonicate the mixture in the presence of air for 15-20 minutes to facilitate the formation of the blue-green Cu(II)-(−)-sparteine complex.

  • In a separate flask, dissolve the racemic biaryl starting material (1.0 eq) in the reaction solvent.

  • Add the solution of the racemic biaryl to the catalyst mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl).

  • Extract the product with an organic solvent, dry the combined organic layers over Na2SO4, and concentrate in vacuo.

  • Purify the product via flash column chromatography. Determine the enantiomeric excess using chiral HPLC.

Logical Workflow for Atropisomer Control

G start Start: Racemic Biaryl Intermediate protocol Perform Cu(II)-(-)-sparteine Deracemization Protocol start->protocol analyze Analyze Product by Chiral HPLC protocol->analyze check_ee Is ee > 90%? analyze->check_ee check_yield Is Yield > 60%? check_ee->check_yield Yes optimize_temp Troubleshoot: Optimize Temperature (e.g., 0 °C to 40 °C) check_ee->optimize_temp No optimize_reagent Troubleshoot: Check Reagent Quality (CuCl, (-)-sparteine) check_yield->optimize_reagent No success Success: Proceed to Next Synthetic Step check_yield->success Yes optimize_temp->protocol optimize_reagent->protocol failure Failure: Consider Alternative Chiral Ligand or Method optimize_reagent->failure No Improvement

Caption: Troubleshooting workflow for atroposelective deracemization.

Section 2: Construction of the Tetracyclic Core via Intramolecular Diels-Alder Reaction

The dense, polycyclic core of hibarimicin precursors is often assembled using powerful cyclization strategies. The Intramolecular Diels-Alder (IMDA) reaction is a key transformation for building the required ring systems, but its stereochemical outcome can be highly sensitive to substrate structure.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My Intramolecular Diels-Alder (IMDA) reaction is giving the wrong diastereomer. How can I control the stereoselectivity?

A1: The stereochemical pathway of the IMDA reaction is heavily influenced by the geometry and electronic nature of the dienophile.[4] For example, using a tolylsulfonyl alkynone as a dienophile can lead to a different diastereomer compared to a vinyl ketone dienophile.[4] To alter the outcome, you must modify the structure of the IMDA precursor, specifically the tether or the dienophile, to favor the transition state leading to the desired product.

Q2: The IMDA reaction is not proceeding or gives very low yields. What can I do?

A2: IMDA reactions can have high activation barriers. The most common solution is thermal promotion (heating the reaction). If this fails, the use of a Lewis acid catalyst can accelerate the reaction by lowering the LUMO of the dienophile. Common Lewis acids to screen include BF3·OEt2, TiCl4, and SnCl4. Be aware that Lewis acids can also alter the stereoselectivity.

Troubleshooting Guide: Intramolecular Diels-Alder Cyclization
Issue Potential Cause Troubleshooting Steps
Incorrect Diastereomer 1. Unfavorable transition state geometry. 2. Thermodynamic vs. kinetic control.1. Redesign the dienophile. As demonstrated in synthetic studies toward HMP-Y1, switching the activating group on the dienophile can completely reverse the diastereoselectivity.[4] 2. Vary the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product.
Low or No Reaction 1. High activation energy. 2. Unfavorable conformation of the tether linking the diene and dienophile.1. Increase the reaction temperature in a high-boiling solvent (e.g., toluene, xylene) in a sealed tube. 2. Screen a panel of Lewis acid catalysts (e.g., BF3·OEt2, AlCl3, SnCl4) at low temperatures (e.g., -78 °C to 0 °C). 3. If conformation is the issue, a redesign of the linking chain may be necessary.
Polymerization/Decomposition 1. Reaction temperature is too high. 2. Starting material is sensitive to Lewis acids.1. Attempt the reaction at the lowest possible temperature that affords a reasonable reaction rate. 2. Use a milder Lewis acid or a substoichiometric amount. Consider bulky Lewis acids to suppress intermolecular reactions.

IMDA Experimental Workflow

G start Start: Synthesized IMDA Precursor thermal Attempt Thermal Conditions (Toluene, reflux) start->thermal analyze_thermal Analyze Product Mixture (NMR, LC-MS) thermal->analyze_thermal check_thermal Desired Product Formed? analyze_thermal->check_thermal lewis_acid Screen Lewis Acid Catalysts (BF3, TiCl4, etc. at -78 °C) check_thermal->lewis_acid No / Low Yield success Success: Optimize and Scale Up check_thermal->success Yes analyze_lewis Analyze Product Mixture lewis_acid->analyze_lewis check_lewis Desired Product Formed? analyze_lewis->check_lewis check_lewis->success Yes redesign Redesign IMDA Precursor (Modify Dienophile/Tether) check_lewis->redesign No / Wrong Isomer

Caption: Decision workflow for optimizing the IMDA reaction.

Section 3: Late-Stage Dimerization

The biosynthesis of Hibarimicin involves an oxidative coupling of two monomeric units.[7] A biomimetic total synthesis may therefore rely on a challenging late-stage dimerization step, joining two complex, highly functionalized fragments.

Frequently Asked Questions (FAQs)

Q1: My late-stage oxidative dimerization is resulting in a complex mixture of products and low yield of the desired dimer. What are the key factors to control?

A1: Late-stage dimerization is inherently challenging due to the complexity and steric bulk of the monomers.[8][9] Key factors include:

  • Oxidant Choice: The choice of oxidant is critical. Over-oxidation can lead to undesired side products. Screen a range of oxidants from mild (e.g., Fe(III) salts, DDQ) to stronger ones, carefully controlling stoichiometry.

  • Protecting Groups: The protecting group strategy is paramount. Ensure that all functional groups not involved in the dimerization are robustly protected. Some protecting groups may interfere with the desired reaction.

  • Reaction Conditions: Concentration, temperature, and solvent can dramatically affect the outcome, influencing the rates of intra- vs. intermolecular reactions and product stability.

Q2: Are there alternatives to a direct oxidative dimerization?

A2: Yes. If direct dimerization fails, consider a convergent cross-coupling strategy. This involves functionalizing one monomer as a nucleophile (e.g., an organometallic species like a boronic acid or organostannane) and the other as an electrophile (e.g., an aryl halide). This approach, while often longer, can provide much greater control over the coupling process.

References

Technical Support Center: Optimizing the Total Synthesis of Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the total synthesis of Hibarimicin B and its aglycone, hibarimicinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Biaryl Coupling and Atropisomerism

Question 1: The FeCl₃-mediated oxidative homocoupling of the aryllithium species is resulting in a low yield of the desired biaryl product (±)-23. What are the likely causes and how can I improve the yield?

Possible Causes:

  • Incomplete Lithiation: The initial ortho-lithiation of the trialkoxytoluene precursor (22) may be inefficient. This can be due to inactive n-butyllithium or suboptimal reaction conditions.

  • Decomposition of the Aryllithium Intermediate: Aryllithium species can be unstable, especially if there are reactive functional groups present or if the reaction temperature is not adequately controlled.

  • Inefficient Oxidative Coupling: The concentration of the aryllithium species or FeCl₃ may not be optimal for the coupling reaction. Side reactions, such as protonation of the aryllithium by trace amounts of water, can also reduce the yield.

  • Difficult Purification: The desired biaryl product may be difficult to separate from starting material and homocoupled byproducts.

Solutions:

  • Ensure Complete Lithiation:

    • Use freshly titrated n-butyllithium to ensure its activity.

    • Carry out the lithiation at a low temperature (e.g., -78 °C) to prevent decomposition of the aryllithium species.

    • Consider using a slight excess of n-butyllithium.

  • Optimize Oxidative Coupling:

    • Add the FeCl₃ solution slowly to the aryllithium solution at low temperature to control the exothermicity of the reaction.

    • Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of the aryllithium intermediate.

  • Improve Work-up and Purification:

    • After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl) to neutralize any remaining reactive species.

    • Employ careful column chromatography to separate the desired biaryl product from any unreacted starting material and side products.

Question 2: We are struggling with the separation of the atropisomers of the biaryl intermediates. What are the best strategies for their resolution?

Possible Causes:

  • Low Rotational Barrier: At room temperature, some biaryl atropisomers can interconvert, making separation by standard chromatography difficult.

  • Similar Polarity: The atropisomers have identical functional groups and thus very similar polarities, leading to poor separation on standard silica (B1680970) gel.

Solutions:

  • Chiral HPLC: This is the most effective method for separating atropisomers.

    • Column Selection: Use a chiral stationary phase (CSP) column. Common phases include those based on derivatized cellulose (B213188) or amylose.

    • Mobile Phase Optimization: Screen different mobile phases, typically mixtures of hexanes and an alcohol modifier like isopropanol (B130326) or ethanol. The choice and concentration of the alcohol can significantly impact resolution.

    • Temperature Control: Perform the separation at a controlled, often sub-ambient, temperature to prevent on-column interconversion of the atropisomers.[1][2]

  • Diastereomeric Resolution:

    • React the racemic biaryl with a chiral resolving agent to form diastereomers.

    • Separate the diastereomers by standard chromatography or crystallization.

    • Remove the chiral auxiliary to obtain the separated enantiomers.

  • Deracemization: In some cases, it may be possible to convert the racemic mixture to a single desired atropisomer using a chiral reagent or catalyst.

Annulation and Cyclization Reactions

Question 3: The two-directional double annulation reaction to form the octacyclic core is giving a low yield and a complex mixture of products. How can this key step be optimized?

Possible Causes:

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the deprotonation steps in the Michael-Claisen reaction sequence. Using an inappropriate base can lead to side reactions or incomplete reaction.

  • Reaction Temperature: The temperature profile of the reaction is crucial. Some steps may require low temperatures to control reactivity, while others may need heating to drive the reaction to completion.

  • Purity of Starting Materials: The enone and the biaryl annulation donor must be of high purity. Impurities can interfere with the delicate sequence of reactions.

  • Diastereoselectivity: The annulation can lead to the formation of multiple diastereomers, complicating the product mixture and reducing the yield of the desired isomer.

Solutions:

  • Optimize Base and Reaction Conditions:

    • The use of a combination of bases, such as LiTMP and MgBr₂·OEt₂, has been reported to be effective.[3]

    • Carefully control the temperature at each stage of the reaction, from the initial deprotonation at low temperature to the final aromatization step which may require heating.[3]

  • Ensure High Purity of Reactants:

    • Rigorously purify the enone and the biaryl annulation donor before use.

  • Improve Diastereoselectivity:

    • The choice of solvent can influence the diastereoselectivity of the reaction.

    • Careful analysis of the product mixture by NMR can help to identify the different diastereomers and guide further optimization of the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for hibarimicinone, the aglycone of this compound?

A1: The total synthesis of hibarimicinone has been achieved through a convergent, two-directional strategy.[3][4] The key steps involve the synthesis of a central, sterically hindered biaryl core, followed by a two-directional double annulation with a chiral enone to construct the complex polycyclic system.

Q2: Why is the atropisomerism of the central biaryl bond a significant challenge?

A2: The biaryl bond in hibarimicinone is tetra-ortho-substituted, which creates a high barrier to rotation, resulting in stable atropisomers.[3] The natural product exists as a single atropisomer, so controlling this axial chirality is a critical aspect of the total synthesis. Heating can cause isomerization to the unnatural atropisomer.

Q3: What are the key bond formations in the synthesis of the hibarimicinone core?

A3: The key bond formations are:

  • C-C bond formation to create the biaryl core: This is typically achieved through an oxidative homocoupling of an aryllithium species.[3]

  • Multiple C-C and C-O bond formations in the annulation steps: A double Michael-Dieckmann type cyclization (Hauser annulation) or a Michael-Claisen reaction sequence is used to build the surrounding rings.[3][5]

Q4: Are there any particularly sensitive functional groups or intermediates to be aware of?

A4: Yes, the aryllithium intermediates are highly reactive and sensitive to moisture and air. The polycyclic hydroquinone (B1673460) systems can be sensitive to oxidation. Careful selection of protecting groups is necessary to mask reactive functional groups throughout the synthesis.

Data Presentation

Table 1: Summary of Yields for Key Steps in the Synthesis of Hibarimicinone (based on Liau et al., 2012) [3]

Step No.Reaction DescriptionStarting MaterialProductReported Yield (%)
1O-methylation, Dakin oxidation, MOM protection5-methylvanillin (21)Trialkoxytoluene (22)-
2Ortho-lithiation and FeCl₃-mediated oxidative dimerizationTrialkoxytoluene (22)Biaryl (±)-23-
3Bromination and acylationBiaryl (±)-23Bis-ortho-toluate (±)-24-
4Bis-Michael–Claisen reaction and aromatizationEnone (+)-9 and bis-benzyl fluoride (B91410) (±)-25Protected HMP-Y1 atropisomers (-)-27a and (+)-27b-
5Desymmetrization of protected HMP-Y1(-)-27aMono-oxidized product-
6Unsymmetrical two-directional double annulationMono-oxidized biaryl and enone (+)-9Protected hibarimicinone50-59
7Deprotection and final stepsProtected hibarimicinoneHibarimicinone (2a)81 (two steps)

Note: The yields for some intermediate steps were not explicitly stated in the main text of the publication and would be found in the supporting information.

Experimental Protocols

Disclaimer: These are representative protocols based on the published literature and should be adapted and optimized for specific laboratory conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere where specified.

Protocol 1: FeCl₃-Mediated Oxidative Dimerization of an Aryllithium Species

This protocol is a general representation for the formation of a biaryl bond.

  • Preparation of the Aryllithium: A solution of the aryl halide (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of n-butyllithium (1.1 eq) in hexanes is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour.

  • Oxidative Coupling: A solution of anhydrous FeCl₃ (1.2 eq) in anhydrous THF (0.2 M) is added dropwise to the aryllithium solution at -78 °C over 20 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL). The mixture is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Michael-Dieckmann Type Cyclization (Hauser Annulation)

This protocol describes a general procedure for the annulation of a phthalide (B148349) with a Michael acceptor.

  • Anion Formation: A solution of the phthalide (1.0 eq) in anhydrous THF (0.2 M) is added dropwise to a solution of a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), in THF at -78 °C under an argon atmosphere. The mixture is stirred at -78 °C for 30 minutes.

  • Michael Addition: A solution of the α,β-unsaturated Michael acceptor (1.0 eq) in anhydrous THF (0.5 M) is added dropwise to the phthalide anion solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Dieckmann Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours to effect the intramolecular cyclization.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the annulated product.

Visualizations

Hibarimicin_B_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_assembly Assembly and Elaboration cluster_end Final Products 5-methylvanillin 5-methylvanillin Biaryl_Formation Biaryl Formation (Oxidative Coupling) 5-methylvanillin->Biaryl_Formation Several Steps Chiral_Enone_Precursor Chiral Enone Precursor Chiral_Enone Chiral Enone Synthesis Chiral_Enone_Precursor->Chiral_Enone Annulation_Donor Annulation Donor Synthesis Biaryl_Formation->Annulation_Donor Double_Annulation Two-Directional Double Annulation Annulation_Donor->Double_Annulation Chiral_Enone->Double_Annulation Desymmetrization Desymmetrization/ Oxidation Double_Annulation->Desymmetrization Final_Cyclizations Final Cyclizations and Deprotection Desymmetrization->Final_Cyclizations Hibarimicinone Hibarimicinone Final_Cyclizations->Hibarimicinone Hibarimicin_B This compound Hibarimicinone->Hibarimicin_B Glycosylation

Caption: High-level workflow for the total synthesis of this compound.

Hauser_Annulation Phthalide Phthalide Phthalide_Anion Phthalide Anion Phthalide->Phthalide_Anion Deprotonation Michael_Acceptor Michael Acceptor (α,β-unsaturated system) Michael_Adduct Michael Adduct Michael_Acceptor->Michael_Adduct Base Strong Base (e.g., LDA) Base->Phthalide_Anion Phthalide_Anion->Michael_Adduct Michael Addition Dieckmann_Product Dieckmann Cyclization Product (β-keto ester) Michael_Adduct->Dieckmann_Product Intramolecular Cyclization Annulated_Product Annulated Product (Hydroquinone) Dieckmann_Product->Annulated_Product Aromatization

Caption: Key steps in the Hauser-Kraus annulation reaction.

Troubleshooting_Logic Low_Yield Low Yield in a Key Step Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions No Issue Found Reagent_OK Reagents OK Check_Reagents->Reagent_OK Issue Resolved Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts No Improvement Conditions_Optimized Conditions Optimized Optimize_Conditions->Conditions_Optimized Issue Resolved Purification_Issues Address Purification Challenges Analyze_Byproducts->Purification_Issues Complex Mixture Byproducts_Identified Byproducts Identified Analyze_Byproducts->Byproducts_Identified Side Reaction Pathway Understood Purification_Optimized Purification Optimized Purification_Issues->Purification_Optimized Improved Separation

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Hibarimicin B and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Hibarimicin B and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound and its analogues?

The main challenges stem from the inherent complexity of these molecules and the fermentation process used for their production. Key difficulties include:

  • Structural Similarity: this compound is part of a family of closely related analogues produced by Microbispora rosea, making their separation challenging due to similar polarities and molecular weights.

  • Co-eluting Impurities: The fermentation broth contains a complex mixture of media components, metabolic byproducts, and other secondary metabolites that can co-elute with the target compounds.

  • Compound Instability: Hibarimicins, like many complex natural products, can be sensitive to pH, temperature, and light, potentially leading to degradation during the lengthy purification process.

  • Low Titer: The concentration of this compound in the fermentation broth is often low, requiring efficient extraction and concentration steps, which can also concentrate impurities.

Q2: What types of impurities are commonly encountered during this compound purification?

While specific impurity profiling for this compound is not extensively published, based on its production in Microbispora rosea fermentation, common impurities may include:

  • Hibarimicin Analogues: Other members of the hibarimicin family with minor structural variations.

  • Media Components: Sugars, peptides, and salts from the fermentation medium.

  • Metabolic Byproducts: Organic acids and other secondary metabolites produced by the microorganism.

  • Degradation Products: Resulting from the breakdown of this compound or its analogues during extraction and purification.

  • Cellular Debris: If cell lysis occurs during fermentation or extraction.

Q3: What are the recommended storage conditions for this compound and its analogues?

To minimize degradation, purified this compound and its analogues should be stored as a dry powder at low temperatures (-20°C or below) and protected from light. For solutions, it is advisable to use a buffered system within a stable pH range (if determined) and store at -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Troubleshooting Steps
Incomplete Extraction Optimize the extraction solvent system and duration. Consider multi-step extractions to ensure complete recovery from the fermentation broth or mycelia.
Degradation during Purification Monitor temperature and pH throughout the purification process. Work quickly and in a cold environment when possible. Use buffers to maintain a stable pH.
Loss during Chromatography Ensure proper column packing and equilibration. Optimize the mobile phase to prevent irreversible binding to the stationary phase. Check for sample precipitation on the column.
Inefficient Fraction Collection Use a fraction collector with precise timing and volume collection. Monitor the elution profile closely using UV detection or other appropriate methods.
Problem 2: Poor Resolution of this compound from its Analogues in HPLC
Possible Cause Troubleshooting Steps
Inappropriate Stationary Phase Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in hydrophobicity and aromatic interactions.
Suboptimal Mobile Phase Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its concentration. A shallower gradient can often improve the separation of closely eluting peaks.
pH of the Mobile Phase Adjusting the pH of the aqueous component of the mobile phase can alter the ionization state of the hibarimicins and improve separation.
Column Overloading Reduce the amount of sample injected onto the column. Overloading leads to peak broadening and loss of resolution.
Temperature Effects Varying the column temperature can sometimes improve the resolution between closely related compounds.

Data Presentation

Table 1: Representative Purification Summary for this compound

Disclaimer: The following data is a representative example and may not reflect the actual yields and purity from a specific process. Actual values will vary depending on the fermentation conditions and purification protocol.

Purification Step Total Solids (g) This compound (mg) Purity (%) Yield (%)
Crude Extract 1005000.5100
Solvent Partitioning 204502.2590
Silica (B1680970) Gel Chromatography 5350770
Preparative HPLC 0.21507530
Final Crystallization 0.1100>9820

Experimental Protocols

General Protocol for the Isolation of this compound from Microbispora rosea

This protocol is based on the initial isolation of hibarimicins and should be optimized for specific laboratory conditions.

  • Fermentation and Extraction:

    • Culture Microbispora rosea in a suitable production medium.

    • After fermentation, separate the mycelia from the broth by centrifugation or filtration.

    • Extract the mycelial cake and the supernatant separately with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol (B129727) and water.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., hexane) to remove lipids.

    • Subsequently, extract the aqueous methanol layer with a solvent of intermediate polarity (e.g., ethyl acetate) to enrich the hibarimicin fraction.

  • Chromatographic Purification (Multi-step):

    • Silica Gel Chromatography:

      • Subject the enriched fraction to column chromatography on silica gel.

      • Elute with a gradient of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the hibarimicin complex from other compounds.

    • Sephadex LH-20 Chromatography:

      • Further purify the hibarimicin-containing fractions using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol) to remove smaller or larger impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Perform final purification using preparative reverse-phase HPLC (e.g., on a C18 column).

      • Use a gradient of acetonitrile or methanol in water (often with a modifier like formic acid or TFA to improve peak shape) to separate this compound from its analogues.

  • Final Purification:

    • Combine the pure fractions of this compound and concentrate under reduced pressure.

    • If possible, crystallize the purified compound from a suitable solvent system to achieve high purity.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_chromatography Chromatographic Purification cluster_final Final Product fermentation Fermentation Broth & Mycelia extraction Solvent Extraction fermentation->extraction partitioning Solvent Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 silica->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_hib_b Pure this compound crystallization->pure_hib_b

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Purity of this compound coelution Co-eluting Impurities start->coelution degradation Compound Degradation start->degradation overloading Column Overloading start->overloading optimize_hplc Optimize HPLC Method (Gradient, Solvent, Column) coelution->optimize_hplc check_stability Check pH & Temperature Work in Cold Room degradation->check_stability reduce_load Reduce Sample Load overloading->reduce_load

Caption: Troubleshooting logic for low purity of this compound.

Technical Support Center: Addressing Hibarimicin B Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Hibarimicin B and what is its known on-target activity?

A1: this compound is a natural product isolated from Microbispora rosea subsp. hibaria.[1] It is a member of the hibarimicin family of compounds which possess a complex polyketide structure.[2][3] The primary known on-target activity of this compound is the inhibition of v-Src tyrosine kinase.[4] It acts as a competitive inhibitor of ATP binding to the v-Src kinase.[4]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its primary target (e.g., v-Src).[5] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding site across the human kinome.[6] These unintended interactions can lead to misleading experimental results, cytotoxicity, or the activation of compensatory signaling pathways, complicating the interpretation of the compound's specific effects.[5]

Q3: I'm observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of v-Src signaling. Could this be an off-target effect?

A3: Yes, this is a classic indicator of potential off-target effects or compound-induced cytotoxicity. It is crucial to determine the therapeutic window of your compound, which is the concentration range where you observe on-target effects without significant general toxicity. A narrow therapeutic window suggests that off-target effects may be contributing to the observed phenotype.

Q4: How can I distinguish between on-target and off-target effects of this compound in my cell-based assay?

A4: A multi-pronged approach is essential for distinguishing on-target from off-target effects. Key strategies include:

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target (v-Src). If this compound still elicits the same effect in these cells, it is likely due to off-target interactions.

  • Rescue Experiments: In a target knockdown/knockout background, introduce a version of the target that is resistant to the inhibitor (e.g., a mutant v-Src that doesn't bind this compound). If this "rescues" the cells from the compound's effects, it strongly supports an on-target mechanism.

  • Use of Structurally Related Inactive Analogs: If available, test a structurally similar hibarimicin analog that is known to be inactive against v-Src. If this analog produces a similar cellular phenotype, it points towards an off-target effect related to the compound's chemical scaffold.

  • Orthogonal Assays: Employ a different assay that measures the same biological endpoint but through a different mechanism. For example, if you are observing decreased cell proliferation with an MTT assay, you could validate this with a BrdU incorporation assay.[7][8]

Q5: What are the best practices for setting up my cell-based assays to minimize the risk of misinterpreting off-target effects?

A5: To ensure the reliability of your results, consider the following:

  • Dose-Response Curves: Always perform a full dose-response curve for your compound to identify the optimal concentration range.

  • Appropriate Controls: Include vehicle controls (e.g., DMSO), untreated controls, and positive controls (a known inhibitor of the pathway).

  • Cell Line Selection: Use cell lines where the target is expressed and known to be active. As a control, you can use a cell line that does not express the target.

  • Time-Course Experiments: Evaluate the effects of the compound at different time points to understand the kinetics of the cellular response.

  • Confirm Target Engagement: Whenever possible, use an assay to confirm that this compound is engaging with v-Src in your cells at the concentrations used. This could involve a cellular thermal shift assay (CETSA) or an immunoassay for downstream target phosphorylation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed at concentrations expected to be specific for v-Src inhibition. The compound has a narrow therapeutic window and is causing general cellular toxicity.Determine the IC50 for v-Src inhibition and the CC50 (cytotoxic concentration 50%) using a cell viability assay (e.g., MTT). If these values are very close, consider using lower concentrations and more sensitive downstream readouts of v-Src activity.
The observed cytotoxicity is due to inhibition of other essential kinases.Perform a kinome-wide selectivity screen to identify potential off-target kinases.[5]
The compound is unstable in cell culture media, leading to toxic degradation products.[9]Assess the stability of this compound in your specific media over the time course of your experiment using methods like HPLC-MS.
Inconsistent or non-reproducible results between experiments. Variability in cell culture conditions (e.g., cell passage number, confluency).Standardize all cell culture parameters and ensure cells are healthy and in the logarithmic growth phase.
Inaccurate pipetting or compound dilution.Use calibrated pipettes and prepare fresh serial dilutions for each experiment.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Observed phenotype (e.g., decreased proliferation) is independent of v-Src expression. The phenotype is a result of an off-target effect.Perform a target knockdown experiment using siRNA against v-Src. If the phenotype persists in the absence of the target, it is an off-target effect.
The cell line used has redundant signaling pathways that compensate for v-Src inhibition.Use a cell line that is known to be highly dependent on v-Src signaling.
Downstream signaling of v-Src is inhibited, but an unexpected phenotype is observed. This compound is hitting another target that is responsible for the unexpected phenotype.Use orthogonal assays to confirm the phenotype. Perform a "rescue" experiment by overexpressing a drug-resistant mutant of v-Src. If the primary phenotype is rescued but the unexpected phenotype remains, it is likely an off-target effect.
The phenotype is a downstream consequence of v-Src inhibition that was not previously characterized.Consult the literature and pathway analysis tools to explore potential connections between v-Src and the observed phenotype.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate with cultured cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.[11]

Western Blot for Phospho-Src

This protocol allows for the detection of the phosphorylation status of Src kinase, a direct indicator of its activity.

Materials:

  • Cultured cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Src and anti-total-Src)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an anti-total-Src antibody as a loading control.

siRNA-Mediated Knockdown of v-Src

This protocol describes how to reduce the expression of v-Src using small interfering RNA (siRNA).

Materials:

  • v-Src specific siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent[12]

  • Opti-MEM reduced-serum medium

  • Cultured cells

Procedure:

  • Seed cells in a 6-well plate so they are 60-80% confluent at the time of transfection.

  • For each well, dilute 20-80 pmols of siRNA into 100 µL of Opti-MEM.[13]

  • In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.[13]

  • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate for 15-20 minutes at room temperature to form complexes.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours before proceeding with your experiment (e.g., treatment with this compound and subsequent viability or signaling assays).

  • Validate the knockdown efficiency by Western blot or qPCR.

Visualizations

cluster_pathway Hypothetical Signaling Pathway of this compound Hibarimicin_B This compound v_Src v-Src Kinase (On-Target) Hibarimicin_B->v_Src Inhibition Off_Target_Kinase Off-Target Kinase X Hibarimicin_B->Off_Target_Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., Proliferation, Survival) v_Src->Downstream_Signaling Activation Off_Target_Pathway Off-Target Pathway (e.g., Cytotoxicity) Off_Target_Kinase->Off_Target_Pathway Modulation

Caption: Hypothetical signaling of this compound.

cluster_workflow Experimental Workflow for Off-Target Validation Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response (On-Target vs. Cytotoxicity) Start->Dose_Response Target_Knockdown v-Src Knockdown (siRNA/CRISPR) Dose_Response->Target_Knockdown Treat_Knockdown Treat Knockdown Cells with this compound Target_Knockdown->Treat_Knockdown Phenotype_Persists Phenotype Persists? Treat_Knockdown->Phenotype_Persists Off_Target Conclusion: Off-Target Effect Phenotype_Persists->Off_Target Yes Phenotype_Abolished Phenotype Abolished? Phenotype_Persists->Phenotype_Abolished No On_Target Conclusion: On-Target Effect Phenotype_Abolished->On_Target Yes Rescue_Experiment Perform Rescue Experiment (Drug-Resistant v-Src) On_Target->Rescue_Experiment Confirm_On_Target Confirm On-Target Mechanism Rescue_Experiment->Confirm_On_Target cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Result with this compound Check_Controls Are Controls (Vehicle, Positive) Behaving as Expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot Assay (Reagents, Protocol) Check_Controls->Troubleshoot_Assay No Check_Dose Is the Effect Dose-Dependent? Check_Controls->Check_Dose Yes Artifact Potential Artifact (e.g., Compound Precipitation) Check_Dose->Artifact No Validate_Target Validate On-Target vs. Off-Target (See Workflow) Check_Dose->Validate_Target Yes

References

Technical Support Center: Overcoming Resistance to Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hibarimicin B in bacterial strains.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and suggested solutions in a question-and-answer format.

Issue 1: Decreased Susceptibility or Increased Minimum Inhibitory Concentration (MIC) of this compound

  • Question: We have observed a significant increase in the MIC of this compound against our bacterial strain after repeated exposure. What are the potential causes and how can we investigate this?

  • Answer: An increase in the MIC strongly suggests the development of resistance. The primary suspected mechanisms, based on general principles of antibiotic resistance, include:

    • Target Modification: Alterations in the bacterial target of this compound. Although the precise target is not fully elucidated, its activity as a tyrosine kinase inhibitor suggests a protein kinase may be involved.[1][2][3]

    • Active Efflux: Increased expression of efflux pumps that actively remove this compound from the bacterial cell.[4][5]

    • Enzymatic Inactivation: The bacteria may have acquired the ability to enzymatically degrade or modify this compound.

    • Changes in Cell Permeability: Alterations in the bacterial cell wall or membrane that prevent this compound from reaching its intracellular target.[5]

    Troubleshooting Workflow:

    G cluster_0 Troubleshooting Workflow for Increased MIC start Increased MIC Observed mic_confirm Confirm MIC Increase with Repeat Experiments start->mic_confirm investigate Investigate Potential Resistance Mechanisms mic_confirm->investigate wgs Whole-Genome Sequencing of Resistant Strain investigate->wgs expression Gene Expression Analysis (qRT-PCR/RNA-Seq) investigate->expression target_mod Identify Mutations in Potential Target Genes (e.g., Kinases) wgs->target_mod efflux Identify Upregulation of Efflux Pump Genes wgs->efflux enzyme Identify Potential Inactivating Enzyme Genes wgs->enzyme expression->efflux functional_validation Functional Validation of Resistance Mechanisms target_mod->functional_validation efflux->functional_validation enzyme->functional_validation gene_knockout Gene Knockout/Complementation Studies functional_validation->gene_knockout biochemical_assays Biochemical Assays (e.g., Efflux Pump Inhibition) functional_validation->biochemical_assays develop_strategies Develop Strategies to Overcome Resistance gene_knockout->develop_strategies biochemical_assays->develop_strategies

    Caption: Workflow for investigating increased MIC of this compound.

Issue 2: Heterogeneous Response to this compound within a Bacterial Population

  • Question: Our bacterial culture shows a heterogeneous response to this compound, with a subpopulation of cells appearing resistant. How can we isolate and characterize these resistant variants?

  • Answer: This phenomenon, known as heteroresistance, can be a precursor to stable resistance. To address this:

    • Isolate Resistant Subpopulations: Plate the treated culture on agar (B569324) containing a concentration of this compound that inhibits the majority of the population. Colonies that grow are likely resistant variants.

    • Confirm Resistance: Pick individual colonies and determine their MIC for this compound to confirm a stable resistant phenotype.

    • Characterize Genotypically: Perform whole-genome sequencing on the resistant isolates and compare them to the parental (susceptible) strain to identify genetic differences (mutations, insertions, deletions).

Frequently Asked Questions (FAQs)

Q1: What are the known or hypothesized mechanisms of action for this compound?

A1: this compound has been shown to be a potent inhibitor of v-Src tyrosine kinase.[1] Its antibacterial activity against Gram-positive bacteria likely stems from the inhibition of a critical bacterial signaling pathway, possibly involving a bacterial tyrosine kinase or a similar ATP-binding protein.[1][3]

Q2: Are there known mechanisms of bacterial resistance to this compound?

A2: To date, specific mechanisms of resistance to this compound have not been extensively documented in the literature. However, based on its chemical class (aromatic polyketide) and its mechanism of action as a kinase inhibitor, we can hypothesize several potential resistance mechanisms:

  • Target Modification: Mutations in the gene encoding the target kinase that reduce the binding affinity of this compound.

  • Efflux Pumps: Overexpression of broad-spectrum efflux pumps that can recognize and expel this compound.

  • Bypass Pathways: Activation of alternative signaling pathways that compensate for the inhibition of the primary target by this compound.

Q3: How can we overcome or mitigate the development of resistance to this compound in our experiments?

A3: Several strategies can be employed:

  • Combination Therapy: Use this compound in combination with other antibiotics that have different mechanisms of action. This can create synergistic effects and reduce the likelihood of resistance emerging.

  • Dosing Strategy: Utilize an optimal dosing strategy that maintains a concentration of this compound well above the MIC for a sufficient duration to eradicate the bacterial population before resistant mutants can arise.

  • Efflux Pump Inhibitors: If resistance is found to be mediated by efflux pumps, co-administration of an efflux pump inhibitor could restore susceptibility.

Data Presentation

Table 1: Example MIC Data for this compound Against a Bacterial Strain Over Time

Passage NumberThis compound MIC (µg/mL)Fold Change in MIC
10.51
512
1048
151632
2064128

Table 2: Hypothetical Gene Mutations Identified in this compound-Resistant Strains

GeneLocus TagPredicted FunctionMutation
ser/thr_kinaseBSU_12345Serine/Threonine Protein KinaseA123T
abc_transporterBSU_67890ABC Transporter ATP-binding proteinPromoter upregulation
mfs_transporterBSU_11223Major Facilitator Superfamily TransporterPromoter upregulation

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth media. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of this compound in broth in a 96-well microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculate Plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Incubate: Incubate the plate at the optimal temperature for the bacterial strain for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Whole-Genome Sequencing of Resistant and Susceptible Strains

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (susceptible) and the resistant bacterial strains.

  • Library Preparation: Prepare sequencing libraries from the extracted genomic DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Sequence the prepared libraries to a sufficient depth of coverage (e.g., >50x).

  • Data Analysis:

    • Align the sequencing reads from the resistant strain to the genome of the susceptible strain (or a reference genome).

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.

    • Annotate the identified mutations to determine the affected genes and potential functional consequences.

Visualizations

G cluster_1 Hypothesized this compound Resistance Pathways cluster_2 Resistance Mechanisms Hibarimicin_B This compound Cell_Membrane Cell Membrane Hibarimicin_B->Cell_Membrane:f1 Target_Kinase Target Kinase Hibarimicin_B->Target_Kinase Inhibits Cell_Exterior Cell Exterior Cell_Interior Cell Interior Signaling_Pathway Essential Signaling Pathway Target_Kinase->Signaling_Pathway Activates Bacterial_Growth Bacterial Growth Signaling_Pathway->Bacterial_Growth Efflux_Pump Efflux Pump Efflux_Pump->Hibarimicin_B Expels Mutated_Kinase Mutated Target Kinase Mutated_Kinase->Signaling_Pathway Activates (Resistance) Bypass_Pathway Bypass Pathway Bypass_Pathway->Bacterial_Growth Compensates

Caption: Hypothesized mechanisms of action and resistance to this compound.

References

Technical Support Center: Optimizing Hibarimicin B Dosage and Treatment Duration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Hibarimicin B in cell culture experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product that functions as a potent inhibitor of tyrosine kinases.[1] Specifically, it has been shown to selectively inhibit the activity of v-Src tyrosine kinase.[2] By targeting Src kinase, this compound can interfere with downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][3] This makes it a compound of interest for cancer research.

Q2: What is a good starting concentration for this compound in my cell line?

A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on available data, a broad range of concentrations, for instance from 1 nM to 10 µM, can be tested initially.[4] For subsequent experiments, it is advisable to use concentrations around the determined IC50 value.

Q3: How long should I treat my cells with this compound?

A3: The ideal treatment duration with this compound will vary depending on the experimental goals and the cell line's doubling time. For initial experiments, a 24 to 72-hour treatment period is a common starting point. It is crucial to perform a time-course experiment to determine the minimum time required to observe the desired effect, which will help to minimize potential off-target effects and cytotoxicity.[5]

Q4: What solvent should I use to dissolve this compound?

Data Presentation

Table 1: Example IC50 Values for a Hypothetical Tyrosine Kinase Inhibitor

Cell LineCancer TypeIC50 (µM)
HL-60Human Myeloid Leukemia0.5
B16-F10Mouse Melanoma1.2
A431Human Epidermoid Carcinoma5.8
MCF-7Human Breast Adenocarcinoma10.3

Note: These are example values for illustrative purposes. The actual IC50 for this compound must be determined experimentally for your specific cell line.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a suitable incubator (37°C, 5% CO2).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) Src->Downstream_Effectors Activates Hibarimicin_B This compound Hibarimicin_B->Src Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival

Caption: Simplified signaling pathway of this compound's inhibitory action on Src Kinase.

G start Start: Optimize Cell Seeding Density dose_response Perform Dose-Response Experiment (e.g., MTT Assay) start->dose_response time_course Perform Time-Course Experiment start->time_course determine_ic50 Determine IC50 Value dose_response->determine_ic50 determine_optimal_time Determine Optimal Treatment Duration time_course->determine_optimal_time downstream_analysis Analyze Downstream Effects (e.g., Western Blot for p-Src) determine_ic50->downstream_analysis determine_optimal_time->downstream_analysis end Optimized Protocol Established downstream_analysis->end

Caption: Experimental workflow for optimizing this compound dosage and treatment duration.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cell viability assay.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before pipetting into each well. Consider using a multichannel pipette for more consistent dispensing.

  • Possible Cause 2: Edge Effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or medium to create a humidity barrier.

  • Possible Cause 3: Inaccurate Pipetting of this compound.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix each dilution step thoroughly.

Issue 2: My cells are dying even at very low concentrations of this compound.

  • Possible Cause 1: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[5] Run a solvent control (cells treated with the highest concentration of the solvent used in your experiment) to assess its toxicity.

  • Possible Cause 2: High Sensitivity of the Cell Line.

    • Solution: Some cell lines are inherently more sensitive to certain compounds. Test an even lower range of this compound concentrations. Also, consider reducing the treatment duration.

  • Possible Cause 3: Poor Cell Health.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[6] Avoid using cells that are over-confluent or have been in culture for a high number of passages.

Issue 3: I am not observing any effect of this compound, even at high concentrations.

  • Possible Cause 1: Compound Instability or Degradation.

    • Solution: Ensure that the this compound stock solution has been stored correctly according to the manufacturer's instructions. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Possible Cause 2: Cell Line Resistance.

    • Solution: The cell line you are using may be resistant to Src kinase inhibition or may have alternative compensatory signaling pathways. Consider using a different cell line that is known to be sensitive to Src inhibitors. You can also perform a western blot to confirm that Src phosphorylation is indeed inhibited by this compound in your cell line.

  • Possible Cause 3: Sub-optimal Treatment Duration.

    • Solution: The effect of the inhibitor may not be apparent at the time point you have chosen. Perform a time-course experiment to assess the effects of this compound at different time points (e.g., 24, 48, and 72 hours).

G cluster_troubleshooting Troubleshooting Path start Inconsistent or Unexpected Results? high_variability High Variability? start->high_variability no_effect No Effect Observed? start->no_effect high_toxicity High Toxicity at Low Doses? start->high_toxicity check_seeding Check Cell Seeding and Pipetting Technique high_variability->check_seeding Yes check_compound Verify Compound Integrity and Concentration no_effect->check_compound Yes confirm_target Confirm Target Inhibition (e.g., p-Src Western Blot) no_effect->confirm_target If compound is OK check_solvent Assess Solvent Toxicity and Cell Health high_toxicity->check_solvent Yes

Caption: A logical flowchart for troubleshooting common issues with this compound experiments.

References

Technical Support Center: Refining Analytical Methods for Hibarimicin B Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection and quantification of Hibarimicin B.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended procedure for extracting this compound from a fermentation broth?

A1: A common method for extracting polyketides like this compound from fermentation broths involves liquid-liquid extraction or solid-phase extraction (SPE). For liquid-liquid extraction, after separating the mycelium from the broth by centrifugation or filtration, the supernatant can be extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. The organic phase is then collected and evaporated to dryness. For SPE, the clarified broth can be passed through a C18 cartridge, washed with water to remove polar impurities, and then eluted with methanol (B129727) or acetonitrile (B52724).

Q2: How should I prepare this compound for injection into an HPLC system?

A2: After extraction, the dried residue should be reconstituted in a solvent that is compatible with the initial mobile phase of your HPLC method. A common choice is a mixture of the mobile phase solvents, such as 50:50 acetonitrile:water. It is crucial to filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Q3: What are the best practices for storing this compound samples and standards to prevent degradation?

A3: this compound, being a complex polyketide with multiple functional groups, may be susceptible to degradation by light, heat, and extreme pH.[1][2] It is recommended to store stock solutions and prepared samples in amber vials at -20°C or lower to minimize degradation.[1][2] Avoid repeated freeze-thaw cycles. For short-term storage (e.g., in an autosampler), maintaining the temperature at 4°C is advisable.

Chromatography

Q4: What type of HPLC column is suitable for the analysis of this compound?

A4: A reversed-phase C18 column is a good starting point for the separation of this compound. Given its large and complex structure, a column with a pore size of 100 Å or larger may provide better peak shape. The particle size should be chosen based on the desired efficiency and the pressure limits of the HPLC system (e.g., 5 µm for standard HPLC, sub-2 µm for UHPLC).

Q5: What mobile phase composition is recommended for this compound analysis?

A5: A gradient elution with acetonitrile and water is a common choice for separating complex natural products.[3] Both solvents should be of HPLC or LC-MS grade. Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help to improve peak shape by suppressing the ionization of acidic functional groups and minimizing interactions with residual silanols on the stationary phase.[4][5]

Mass Spectrometry

Q6: Which ionization technique is most suitable for the mass spectrometric detection of this compound?

A6: Electrospray ionization (ESI) is a soft ionization technique well-suited for large and relatively polar molecules like this compound and is commonly used for the analysis of polyketides.[1][6] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation. Atmospheric pressure chemical ionization (APCI) could also be considered if the compound is less polar.[1]

Q7: How can I improve the sensitivity of my LC-MS method for this compound?

A7: To enhance sensitivity, ensure optimal ionization by adjusting the mobile phase pH to favor the formation of either protonated or deprotonated species. The use of a mobile phase additive like formic acid can promote protonation in positive ion mode.[6] Optimizing the mass spectrometer's source parameters, such as capillary voltage, gas flow rates, and temperature, is also critical. A well-developed sample preparation method that effectively removes matrix interferences will also contribute to better sensitivity.[7]

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing significantly. What could be the cause and how can I fix it?

A: Peak tailing for a complex molecule like this compound is often due to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups.[8][9] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can suppress the ionization of silanol groups and reduce these interactions.[9]

  • Use a Different Column: Consider using a column with a highly inert stationary phase (end-capped) or a different chemistry (e.g., a phenyl-hexyl column).

  • Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column. Reduce the injection volume or the sample concentration.[9]

Issue: Low Sensitivity or No Peak Detected

Q: I am not seeing a peak for this compound, or the signal is very low. What should I check?

A: This issue can arise from several factors, from sample preparation to instrument settings:

  • Sample Degradation: Ensure that your sample has been stored properly and has not degraded. Prepare a fresh standard to verify. The stability of polyketide antibiotics can be limited, especially in solution.[1][2]

  • Incorrect Mass Spectrometer Settings: Verify that you are monitoring the correct m/z for the expected adduct of this compound (e.g., [M+H]+, [M+Na]+). Optimize the source parameters for your specific compound and flow rate.

  • Sample Loss During Preparation: Evaluate your extraction and sample preparation steps for potential losses. Perform a recovery experiment by spiking a blank matrix with a known amount of this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7] Improve your sample cleanup procedure or adjust the chromatography to separate this compound from the interfering compounds.

Issue: Inconsistent Retention Times

Q: The retention time for my this compound peak is shifting between injections. What could be the problem?

A: Retention time variability can be caused by several factors related to the HPLC system and method:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition: Prepare fresh mobile phase daily and ensure the solvents are properly degassed. Inaccurate mixing of the mobile phase components can lead to retention time shifts.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Quantitative Data Summary

The following tables present hypothetical yet realistic performance characteristics for HPLC-UV/Vis and LC-MS/MS methods for the quantification of this compound. This data is intended for illustrative purposes to guide method development and validation.

Table 1: Hypothetical Performance Characteristics of an HPLC-UV/Vis Method for this compound

ParameterValue
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: Hypothetical Performance Characteristics of an LC-MS/MS Method for this compound

ParameterValue
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

1. Sample Preparation from Fermentation Broth (Solid-Phase Extraction)

  • Centrifuge the fermentation broth at 5000 x g for 15 minutes to pellet the mycelium.

  • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-UV/Vis Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV/Vis at the wavelength of maximum absorbance for this compound (to be determined empirically, likely in the UV range).

3. LC-MS/MS Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (A similar gradient to the HPLC-UV/Vis method, but may need to be adjusted for the shorter column and smaller particle size).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a pure standard of this compound. A hypothetical transition could be based on the protonated molecule as the precursor ion and a characteristic fragment ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC_Injection HPLC/LC-MS Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection (UV/Vis or MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow Start Analytical Issue Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Peak_Shape Poor Peak Shape Issue_Type->Peak_Shape Peak Shape Sensitivity Low Sensitivity Issue_Type->Sensitivity Sensitivity Retention_Time Inconsistent Retention Time Issue_Type->Retention_Time Retention Time Tailing_or_Fronting Tailing or Fronting? Peak_Shape->Tailing_or_Fronting Adjust_pH Adjust Mobile Phase pH Tailing_or_Fronting->Adjust_pH Tailing Check_Overload Check for Column Overload Adjust_pH->Check_Overload Change_Column Change Column Check_Overload->Change_Column Check_Degradation Check Sample Degradation Sensitivity->Check_Degradation Optimize_MS Optimize MS Parameters Check_Degradation->Optimize_MS Evaluate_Matrix_Effects Evaluate Matrix Effects Optimize_MS->Evaluate_Matrix_Effects Check_Equilibration Check Column Equilibration Retention_Time->Check_Equilibration Check_Mobile_Phase Check Mobile Phase Check_Equilibration->Check_Mobile_Phase Check_Temp_Flow Check Temperature & Flow Rate Check_Mobile_Phase->Check_Temp_Flow

Caption: Troubleshooting flowchart for this compound analysis.

References

Technical Support Center: Synthesis of Hibarimicin B and Stereocontrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Hibarimicin B, with a specific focus on managing its complex stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the major stereochemical challenges in the total synthesis of this compound?

The primary stereochemical hurdles in the synthesis of this compound revolve around two key features of its aglycone, hibarimicinone:

  • Atropisomerism: The central biaryl axis is chiral, and the natural product exists as a single atropodiastereomer (the aS isomer). Controlling the formation of this axial chirality is a critical challenge. It's important to note that the natural aS isomer is not the thermodynamically favored product, as heating can cause isomerization to the unnatural aR isomer.[1] This necessitates careful consideration of reaction conditions to avoid epimerization.

  • Multiple Stereocenters: Hibarimicinone possesses thirteen stereogenic centers, demanding highly diastereoselective reactions to establish the correct relative and absolute stereochemistry of the polycyclic core.

Q2: What is a common strategy for establishing the core structure of hibarimicinone?

A key strategy for constructing the complex eight-ring skeleton of hibarimicinone is a double Michael–Dieckmann-type cyclization , also known as the Hauser annulation.[2] A more recent and effective approach involves a two-directional synthesis strategy . This method has been successfully employed in the total syntheses of hibarimicinone and its precursor, HMP-Y1.[3][4] This strategy allows for the convergent assembly of the molecule's complex carbon framework.[3]

Q3: How can the axial chirality of the biaryl bond be controlled?

Control of the biaryl bond's axial chirality can be achieved through several methods:

  • Chiral Resolution and Deracemization: Racemic biaryl precursors can be synthesized and then resolved into their respective atropoenantiomers. Deracemization processes can also be employed to convert a racemic mixture into a single desired atropisomer.[1]

  • Asymmetric Synthesis: Utilizing chiral auxiliaries or catalysts can direct the formation of the desired atropisomer during the biaryl coupling reaction.

  • Two-Directional Annulation with Racemic Biaryls: A notable strategy involves using a racemic biaryl precursor in a two-directional annulation. This approach allows for the synthesis of both atropisomers of hibarimicinone, which can then be separated and characterized.[3][4]

Q4: What is the significance of the pH-dependent rotational barrier of the biaryl bond?

Researchers have discovered a pH-dependent rotational barrier around the C2–C2' bond of hibarimicinone.[3][4] This is a crucial piece of information for the synthesis of the glycosylated final product, this compound. The stability of the atropisomerism is influenced by pH, which must be taken into account during purification and subsequent glycosylation steps to prevent racemization.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Two-Directional Annulation
Symptom Possible Cause Suggested Solution
Complex mixture of diastereomers observed after the double annulation step.Incorrect Stoichiometry of Reagents: The ratio of the biaryl precursor to the annulation partner is critical for achieving high diastereoselectivity.Optimize Reagent Ratios: Carefully titrate the lithiated species and ensure the precise addition of the annulation partner. Refer to established protocols for exact molar equivalents.
Suboptimal Reaction Temperature: The temperature can significantly influence the stereochemical outcome of the annulation.Precise Temperature Control: Maintain a strictly controlled low temperature (e.g., -78 °C) during the addition of reagents. Use a cryostat for accurate temperature management.
Presence of Protic Impurities: Traces of water or other protic solvents can quench the organolithium reagents and lead to side reactions and loss of stereocontrol.Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Epimerization of the Biaryl Axis During aR/aS Isomer Separation
Symptom Possible Cause Suggested Solution
Difficulty in obtaining pure atropisomers, or re-equilibration of separated isomers is observed.Inappropriate pH during Chromatography: The rotational barrier of the biaryl bond is pH-dependent. Acidic or basic conditions during purification can lower this barrier and lead to racemization.Neutral pH for Purification: Use buffered solvent systems for chromatography to maintain a neutral pH. Avoid strongly acidic or basic eluents.
Elevated Temperatures: As demonstrated, heat can induce isomerization of the natural aS-hibarimicinone to the unnatural aR isomer.[1]Low-Temperature Purification: Perform all purification steps at room temperature or below, if possible. Avoid heating fractions during solvent evaporation.

Key Experimental Protocols

Protocol 1: Symmetrical Two-Directional Double Annulation for HMP-Y1 Synthesis

This protocol is adapted from the total synthesis of HMP-Y1, a key precursor to hibarimicinone.[3]

Objective: To construct the complete carbon skeleton of HMP-Y1 via a symmetrical, two-directional, double annulation.

Materials:

  • Racemic biaryl precursor

  • Annulation partner (e.g., a suitable Michael acceptor)

  • Anhydrous THF

  • n-Butyllithium

  • Diisopropylamine (B44863)

  • Quenching agent (e.g., saturated aqueous NH4Cl)

Procedure:

  • Dissolve the racemic biaryl precursor in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.

  • Slowly add the LDA solution to the biaryl precursor solution at -78 °C and stir for the specified time to ensure complete deprotonation.

  • Add the annulation partner dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to proceed at -78 °C for the optimized reaction time.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to separate the diastereomeric products.

Quantitative Data Example (Hypothetical):

EntryAnnulation PartnerTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (desired:undesired)
1Partner A-782755:1
2Partner A-402722:1
3Partner B-783688:1
Protocol 2: Biomimetic Mono-oxidation for Desymmetrization

This protocol outlines a general procedure for the selective oxidation of one half of a symmetrical HMP-Y1 derivative, a key step in proceeding towards hibarimicinone.[3]

Objective: To achieve a biomimetic mono-oxidation to desymmetrize a protected HMP-Y1 derivative.

Materials:

  • Protected HMP-Y1 derivative

  • Oxidizing agent (e.g., DDQ or CAN)

  • Anhydrous solvent (e.g., CH2Cl2 or MeCN)

Procedure:

  • Dissolve the protected HMP-Y1 derivative in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to the optimized temperature (e.g., 0 °C or room temperature).

  • Add the oxidizing agent in a single portion or portion-wise over a set period.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na2S2O3 for DDQ).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Hibarimicinone Synthesis Workflow start Racemic Biaryl Precursor annulation Two-Directional Double Annulation start->annulation separation Diastereomer Separation (aR and aS precursors) annulation->separation oxidation Biomimetic Mono-oxidation separation->oxidation cyclization Final Cyclizations & Deprotection oxidation->cyclization hibarimicinone Hibarimicinone (aS isomer) cyclization->hibarimicinone

Caption: A simplified workflow for the synthesis of Hibarimicinone.

troubleshooting_logic start Poor Diastereoselectivity in Annulation cause1 Incorrect Stoichiometry? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Protic Impurities? start->cause3 solution1 Optimize Reagent Ratios cause1->solution1 solution2 Precise Temperature Control cause2->solution2 solution3 Ensure Anhydrous Conditions cause3->solution3

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Validation & Comparative

comparing the efficacy of Hibarimicin B with other hibarimicin analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Hibarimicin B and its analogues based on available experimental data. Hibarimicins are a class of compounds isolated from Microbispora rosea subsp. hibaria, which have garnered interest for their potential as signal transduction inhibitors.[1] This document summarizes their effects on v-Src kinase activity and the differentiation of human myeloid leukemia HL-60 cells, providing a framework for further research and development.

Comparative Efficacy Data

While specific quantitative data such as IC50 values from direct comparative studies are not publicly available in full, qualitative and semi-quantitative comparisons have been reported. The following table summarizes the known activities of this compound and its key analogues.

Compoundv-Src Kinase InhibitionSelectivity for v-SrcHL-60 Cell DifferentiationMechanism of Action (v-Src Inhibition)
This compound Strong InhibitorMost SelectiveInduces DifferentiationCompetitive ATP Binding Inhibitor
Hibarimicinone Most Potent InhibitorLess SelectiveDoes Not Induce DifferentiationNoncompetitive Inhibitor
Hibarimicin A InhibitorSpecific--
Hibarimicin C InhibitorSpecific--
Hibarimicin D InhibitorSpecific--
Hibarimicin E No Inhibitory Activity-Induces Differentiation-

Data is based on findings reported by Cho, Fukazawa, et al. in the Journal of Antibiotics (2002).[2]

Key Observations:

  • This compound emerges as a promising lead compound, demonstrating a desirable balance of potent and selective v-Src kinase inhibition alongside the ability to induce differentiation in HL-60 cells.[2]

  • The aglycon, Hibarimicinone , is the most potent inhibitor of v-Src kinase but lacks selectivity and does not induce cell differentiation, suggesting that the glycosidic moieties of hibarimicins are crucial for selectivity and differentiation-inducing activity.[2]

  • Interestingly, Hibarimicin E induces differentiation of HL-60 cells without inhibiting v-Src kinase, indicating that the differentiation-inducing effect may be mediated by a separate signaling pathway.[2]

  • Hibarimicins A, C, and D have been noted to specifically inhibit src tyrosine kinase activity.[1]

Experimental Protocols

Detailed protocols from the primary comparative study are not fully available. However, this section provides generalized methodologies for the key experiments cited, based on standard laboratory practices.

v-Src Tyrosine Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of v-Src kinase.

Materials:

  • Recombinant v-Src kinase

  • Src substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Hibarimicins) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader for detecting phosphorylation (e.g., based on radioactivity, fluorescence, or luminescence)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Src substrate, and v-Src kinase in microplate wells.

  • Add varying concentrations of the test compounds (this compound, analogues) or a vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction.

  • Quantify the level of substrate phosphorylation. The method of quantification will depend on the assay format (e.g., measuring the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP, or using a phosphorylation-specific antibody in an ELISA-based format).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HL-60 Cell Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of HL-60 promyelocytic leukemia cells into more mature cell types, such as granulocytes or monocytes.

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (Hibarimicins)

  • A known inducing agent as a positive control (e.g., all-trans retinoic acid (ATRA) or dimethyl sulfoxide (B87167) (DMSO))

  • Reagents for assessing differentiation markers (e.g., Nitroblue Tetrazolium (NBT) for functional differentiation, or fluorescently labeled antibodies for cell surface markers like CD11b for flow cytometry).

Procedure:

  • Culture HL-60 cells in suspension to the desired density.

  • Seed the cells into multi-well plates.

  • Treat the cells with various concentrations of the hibarimicin analogues or a vehicle control. Include a positive control for differentiation.

  • Incubate the cells for a period of several days (e.g., 3-5 days), allowing time for differentiation to occur.

  • Assess cell differentiation using one or more of the following methods:

    • Morphological Analysis: Examine cell morphology under a microscope for changes indicative of differentiation (e.g., changes in nuclear shape, cytoplasm-to-nucleus ratio).

    • NBT Reduction Assay: This functional assay measures the ability of differentiated cells to produce superoxide (B77818) radicals. Differentiated cells will reduce the yellow NBT to a dark blue formazan (B1609692) precipitate, which can be quantified spectrophotometrically.

    • Flow Cytometry: Analyze the expression of cell surface differentiation markers (e.g., CD11b for myelomonocytic differentiation) using specific fluorescently-labeled antibodies.

  • Quantify the percentage of differentiated cells for each treatment condition.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for comparing the efficacy of its analogues.

Hibarimicin_Signaling_Pathway cluster_membrane Cell Membrane vSrc v-Src Kinase Substrate Substrate vSrc->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate vSrc->PhosphoSubstrate ATP ATP ATP->vSrc Binds Downstream Downstream Signaling PhosphoSubstrate->Downstream HibarimicinB This compound HibarimicinB->Inhibition Inhibition->vSrc Experimental_Workflow cluster_workflow Comparative Efficacy Workflow start Hibarimicin Analogues kinase_assay v-Src Kinase Inhibition Assay start->kinase_assay cell_assay HL-60 Cell Differentiation Assay start->cell_assay ic50 Determine IC50 Values kinase_assay->ic50 diff_percent Quantify % Differentiated Cells cell_assay->diff_percent comparison Compare Efficacy ic50->comparison diff_percent->comparison

References

A Comparative Guide to Src Kinase Inhibitors in Cancer Treatment: Hibarimicin B vs. Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hibarimicin B with three established Src family kinase (SFK) inhibitors used in cancer therapy: Dasatinib, Saracatinib, and Bosutinib. The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid in research and drug development decisions.

Introduction to Src Kinase in Cancer

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src kinase is a frequent event in many human cancers, contributing to tumor progression and metastasis.[1][2] This has made Src kinase an attractive target for cancer therapy, leading to the development of several small molecule inhibitors.

This compound, a natural product isolated from Microbispora rosea, has been identified as a potent and selective inhibitor of v-Src kinase.[1] It functions as an ATP-competitive inhibitor, directly targeting the kinase's active site.[1] This guide will compare the biochemical and cellular activities of this compound with Dasatinib, Saracatinib, and Bosutinib, three clinically relevant Src kinase inhibitors.

Comparative Analysis of Src Kinase Inhibitors

Biochemical Potency and Selectivity

A critical aspect of a kinase inhibitor's utility is its potency against the intended target and its selectivity profile across the human kinome. While specific quantitative data for this compound is not publicly available, it has been described as a "strong and the most selective v-Src kinase inhibitor."[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib, Saracatinib, and Bosutinib against Src and other relevant kinases.

KinaseThis compound IC50 (nM)Dasatinib IC50 (nM)Saracatinib (AZD0530) IC50 (nM)Bosutinib (SKI-606) IC50 (nM)
Src Not Available<1.02.71.2
AblNot Available<1.0301.0
LckNot Available<1.04-10Not Available
FynNot Available<1.04-10Not Available
YesNot Available<1.04-10Not Available
c-KitNot Available79200Not Available
EGFRNot Available>100066>1000
PDGFRβNot Available16Not Available100

Note: IC50 values are sourced from various publications and may vary depending on the assay conditions.

Anti-Cancer Activity in Cell Lines

The efficacy of Src kinase inhibitors is ultimately determined by their ability to inhibit cancer cell proliferation and induce apoptosis. While the anti-cancer activity of this compound has been primarily documented in human myeloid leukemia HL-60 cells, where it induces differentiation[1], the other inhibitors have been tested across a broader range of cancer cell lines.

Cell LineCancer TypeThis compound ActivityDasatinib IC50 (µM)Saracatinib (AZD0530) IC50 (µM)Bosutinib (SKI-606) IC50 (µM)
HL-60Myeloid LeukemiaInduces differentiationNot Available0.220.02
K562Chronic Myeloid LeukemiaNot Available<0.0010.220.02
PC-3Prostate CancerNot AvailableNot Available0.7Not Available
DU145Prostate CancerNot AvailableNot Available0.7Not Available
A549Lung CancerNot AvailableNot Available>10Not Available
MCF-7Breast CancerNot AvailableNot Available>10>10

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Src_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt Transcription Gene Transcription STAT3->Transcription Survival Survival Akt->Survival MAPK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Transcription->Angiogenesis

Src Kinase Signaling Pathway in Cancer.

Kinase_Assay_Workflow start Start prepare Prepare reaction mix: - Kinase (Src) - Substrate - ATP (γ-32P-ATP) - Test Inhibitor start->prepare incubate Incubate at 30°C prepare->incubate spot Spot reaction mixture onto phosphocellulose paper incubate->spot wash Wash to remove unincorporated ATP spot->wash quantify Quantify radioactivity (Phosphorimager) wash->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Radiometric Kinase Assay Workflow.

Cell_Viability_Workflow start Start seed Seed cancer cells in 96-well plate start->seed treat Treat cells with varying concentrations of inhibitor seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

MTT Cell Viability Assay Workflow.

Experimental Protocols

In Vitro Src Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against Src kinase.

  • Reaction Setup: Prepare a reaction mixture containing the following components in a microcentrifuge tube:

    • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

    • Src Kinase (recombinant)

    • Peptide Substrate (e.g., cdc2-derived peptide)

    • Test compound at various concentrations (dissolved in DMSO)

  • Initiation: Start the kinase reaction by adding ATP solution containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the phosphocellulose paper using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the effect of inhibitors on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (including a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vivo Tumor Xenograft Model

This protocol provides a general outline for evaluating the in vivo efficacy of Src kinase inhibitors.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and duration.

  • Tumor Measurement: Measure the tumor volume (e.g., using calipers) at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting for target modulation).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of the compound.

Conclusion

Dasatinib, Saracatinib, and Bosutinib are well-characterized Src kinase inhibitors with proven anti-cancer activity. This compound presents an interesting profile as a potent and selective natural product inhibitor of v-Src kinase. However, a comprehensive, publicly available dataset on its biochemical and cellular activities is currently lacking. Further research is required to fully elucidate the therapeutic potential of this compound and to enable a more direct and quantitative comparison with existing Src kinase inhibitors. The experimental protocols provided in this guide offer a foundation for conducting such comparative studies.

References

Comparative Analysis of Hibarimicin B and Known Anticancer Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the v-Src kinase inhibitor, Hibarimicin B, in comparison to established anticancer agents, providing insights into its mechanism of action, and potential as a therapeutic candidate.

This guide offers a comparative analysis of this compound, a novel natural product with demonstrated anticancer properties, against a selection of well-established anticancer drugs. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available data to inform future research and development efforts.

Introduction to this compound

This compound is a natural product that has been identified as a potent and selective inhibitor of v-Src tyrosine kinase.[1] v-Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration, and its aberrant activation is implicated in the development and progression of various cancers. By targeting v-Src, this compound presents a promising avenue for anticancer therapy. In addition to its kinase inhibitory activity, this compound has been observed to induce differentiation in human myeloid leukemia (HL-60) cells, suggesting a multi-faceted mechanism of action.[1]

Mechanism of Action: A Comparative Overview

A key differentiator for any novel anticancer agent is its mechanism of action. The following section and accompanying diagrams detail the signaling pathways affected by this compound and the selected established anticancer drugs.

This compound: Targeting the Src Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of the v-Src tyrosine kinase. This inhibition disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation.

Hibarimicin_B_Pathway Hibarimicin_B This compound vSrc v-Src Kinase Hibarimicin_B->vSrc Inhibits Differentiation Induction of Differentiation (HL-60 cells) Hibarimicin_B->Differentiation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) vSrc->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

This compound inhibits v-Src kinase, disrupting pro-survival signaling.
Known Anticancer Drugs: Diverse Mechanisms of Action

For a comprehensive comparison, we have selected established anticancer drugs with distinct mechanisms of action:

  • Src Inhibitors (e.g., Dasatinib, Saracatinib, Bosutinib): These synthetic small molecules also target Src family kinases, providing a direct comparison to this compound's primary mechanism.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and transcription and inducing apoptosis.

  • Paclitaxel: A taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis.

Known_Drugs_Pathways cluster_src Src Inhibitors cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Src_Inhibitors Dasatinib Saracatinib Bosutinib Src_Kinase Src Family Kinases Src_Inhibitors->Src_Kinase Inhibit Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Free Radical Generation Doxorubicin->ROS Cisplatin Cisplatin DNA_Crosslinking DNA Cross-linking Cisplatin->DNA_Crosslinking Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization

Mechanisms of action for selected known anticancer drugs.

Quantitative Data Presentation: A Comparative Table

While specific IC50 values for this compound against a wide range of cancer cell lines are not yet publicly available, this section provides a comparative table of IC50 values for the selected known anticancer drugs. This data, compiled from various sources, serves as a benchmark for the potency of these agents.

DrugTarget/MechanismCancer Cell LineIC50 (µM)
Dasatinib Src/Abl kinase inhibitorK562 (CML)0.0012
C643 (Thyroid)~0.05
TPC1 (Thyroid)~0.05
Saracatinib Src family kinase inhibitorK562 (CML)0.22
Colon, Prostate, Lung0.2 - 0.7
Bosutinib Src/Abl kinase inhibitorK562 (CML)0.02
KU812 (CML)0.005
Breast Cancer Cell Lines0.1 - 0.3 (Migration Inhibition)
Doxorubicin DNA intercalation, Topo II inhibitorHeLa (Cervical)1.7
HepG2 (Liver)11.1
Cisplatin DNA cross-linkingHeLa (Cervical)77.4
A549 (Lung)Varies
Paclitaxel Microtubule stabilizerK562 (CML)Varies
A549 (Lung)Varies

Experimental Protocols

To ensure the reproducibility and further investigation of the findings discussed, this section provides detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

MTT_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Test Compound Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for Formazan (B1609692) Formation MTT_Addition->Formazan_Incubation Solubilization Add Solubilization Solution Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

Workflow for a standard MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Doxorubicin) in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Differentiation Assay (HL-60 Model)

This assay is used to assess the ability of a compound to induce differentiation in leukemia cells, a desirable therapeutic outcome.

Workflow Diagram:

Differentiation_Workflow Start Culture HL-60 Cells Treatment Treat with Test Compound Start->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Stain for Differentiation Markers (e.g., CD11b) Harvest->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Quantify Percentage of Differentiated Cells Flow_Cytometry->Analysis

Workflow for assessing cell differentiation in HL-60 cells.

Detailed Protocol:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add the test compound at various concentrations. Include a positive control for differentiation (e.g., all-trans retinoic acid, ATRA, at 1 µM).

  • Incubation: Incubate the cells for 3 to 5 days.

  • Cell Harvesting and Staining: Harvest the cells by centrifugation. Wash the cells with cold PBS containing 1% BSA. Resuspend the cells in a staining buffer and add a fluorescently labeled antibody against a differentiation marker, such as CD11b (a marker for myeloid differentiation). Incubate on ice for 30 minutes in the dark.

  • Flow Cytometry Analysis: Wash the cells to remove unbound antibody and resuspend in PBS. Analyze the cells using a flow cytometer to quantify the percentage of cells expressing the differentiation marker.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies due to its potent and selective inhibition of v-Src kinase. While direct comparative cytotoxicity data is still emerging, its ability to induce differentiation in leukemia cells highlights a potentially valuable therapeutic mechanism. Further research is warranted to fully elucidate its anticancer spectrum, determine its in vivo efficacy and safety profile, and identify predictive biomarkers for patient selection. The experimental protocols and comparative data provided in this guide aim to facilitate these future investigations.

References

Unraveling the Anticancer Mechanism of Hibarimicin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the mechanism of action of Hibarimicin B, a natural product with potential anticancer properties. This document objectively compares its performance with other alternatives, supported by available experimental data, and offers detailed methodologies for key experimental approaches in this field of study.

Introduction to this compound

This compound is a glycoside antibiotic produced by the actinomycete Microbispora rosea subsp. hibaria. Structurally, it features a highly oxidized naphtylnaphthoquinone chromophore.[1] Early research identified this compound as a potent and selective inhibitor of the v-Src tyrosine kinase, a protein that is often hyperactivated in various cancers and plays a crucial role in tumor development and progression.[2] The primary mechanism of this inhibition is the competitive binding of this compound to the ATP-binding site of the v-Src kinase.[2] Beyond its kinase inhibitory activity, this compound has also been observed to induce differentiation in human myeloid leukemia HL-60 cells, suggesting a potential to revert cancerous cells to a more mature, less proliferative state.[2] However, studies have suggested that signaling molecules other than Src may be more critical for this differentiation-inducing effect.[2]

Comparative Efficacy of Src Kinase Inhibitors

CompoundTarget(s)Cell LineCancer TypeIC50 (µM)
Dasatinib Src, Bcr-AblWiDrColon Cancer0.03[3]
HT29Colon Cancer0.05[3]
SW620Colon Cancer16.41[3]
Saracatinib (AZD0530) SrcK562Leukemia0.22[4]
PC-9Non-small-cell lung0.23[4]
Bosutinib Src, Abl--~0.0012 (in vitro kinase assay)[5]
Baicalein Src--4 (in vitro kinase assay)[6]
This compound v-SrcHL-60Myeloid LeukemiaData not available

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and other Src inhibitors, it is crucial to visualize the affected signaling pathways and the experimental procedures used for their investigation.

This compound's Impact on the Src Signaling Pathway

This compound's primary target, the Src tyrosine kinase, is a central node in a complex network of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][8][9] By inhibiting Src, this compound can theoretically disrupt these downstream oncogenic signals.

Hibarimicin_B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Integrin Integrin Integrin->Src Hibarimicin_B This compound Hibarimicin_B->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Transcription_Factors Transcription Factors FAK->Transcription_Factors STAT3->Transcription_Factors Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Akt->Transcription_Factors MAPK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Invasion) Transcription_Factors->Gene_Expression

Caption: this compound inhibits Src, blocking downstream signaling pathways.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical workflow for characterizing the mechanism of action of a potential anticancer agent like this compound.

Experimental_Workflow Start Start: Hypothesis Generation Cell_Culture Cancer Cell Line Culture (e.g., HL-60) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Kinase_Assay In vitro Src Kinase Inhibition Assay Treatment->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Treatment->Proliferation_Assay Differentiation_Assay Cell Differentiation Assay (e.g., NBT, Flow Cytometry) Treatment->Differentiation_Assay Western_Blot Western Blot Analysis (p-Src, downstream targets) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

References

Investigating Cross-Resistance of Hibarimicin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential for cross-resistance between the novel antibacterial agent Hibarimicin B and existing antibiotics remains a critical area of research. To date, specific studies detailing such cross-resistance have not been published in publicly available scientific literature. This guide provides a framework for researchers and drug development professionals to investigate this topic, offering theoretical insights based on its mechanism of action and detailed experimental protocols.

This compound, a natural product isolated from Microbispora rosea subsp. hibaria, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of tyrosine kinases, enzymes crucial for various cellular signaling pathways. This unique target among antibacterial agents suggests a lower likelihood of cross-resistance with many existing antibiotic classes that target more conventional pathways like cell wall synthesis, protein synthesis, or DNA replication. However, the potential for unforeseen resistance mechanisms necessitates rigorous investigation.

Theoretical Cross-Resistance Profile

Understanding the potential for cross-resistance begins with this compound's distinct mode of action. Unlike the majority of antibiotics that target well-established cellular processes, this compound's inhibition of bacterial tyrosine kinases presents a novel approach to antibacterial therapy.

Low Probability of Cross-Resistance with Major Antibiotic Classes:

  • β-Lactams (e.g., Penicillins, Cephalosporins): These agents inhibit peptidoglycan synthesis in the bacterial cell wall. As this compound targets signal transduction, a direct cross-resistance mechanism is unlikely.

  • Macrolides (e.g., Erythromycin, Azithromycin): These antibiotics inhibit protein synthesis by binding to the 50S ribosomal subunit. This target is distinct from this compound's, making cross-resistance improbable.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These drugs target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This mechanism is unrelated to tyrosine kinase inhibition.

  • Aminoglycosides (e.g., Gentamicin, Tobramycin): These also inhibit protein synthesis, but by binding to the 30S ribosomal subunit. Again, a different target suggests a low chance of cross-resistance.

Potential Areas for Investigation:

  • Other Tyrosine Kinase Inhibitors: While primarily developed as anti-cancer agents, some tyrosine kinase inhibitors have shown antibacterial properties. Cross-resistance studies with such compounds would be highly informative to determine if resistance mutations in the kinase domain affect the binding of different inhibitor classes.

  • Efflux Pumps: A common mechanism of multidrug resistance is the overexpression of efflux pumps that can expel a broad range of structurally diverse compounds from the bacterial cell. It is crucial to investigate whether this compound is a substrate for any known bacterial efflux pumps. If so, bacteria overexpressing these pumps could exhibit cross-resistance to this compound and other antibiotics effluxed by the same pump.

Experimental Protocols for Cross-Resistance Studies

To rigorously assess the cross-resistance profile of this compound, a systematic approach is required. The following protocols outline the key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the baseline susceptibility of a panel of bacterial strains to this compound and comparator antibiotics.

Materials:

  • This compound

  • Comparator antibiotics (e.g., a panel including β-lactams, macrolides, fluoroquinolones, and aminoglycosides)

  • Bacterial strains (including wild-type and well-characterized resistant strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria, no antibiotic) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Selection of this compound-Resistant Mutants

Objective: To generate bacterial strains with acquired resistance to this compound for further characterization.

Materials:

  • This compound

  • Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Agar (MHA) plates

  • Liquid bacterial culture media

Procedure:

  • Grow a culture of the susceptible bacterial strain to a high density (~10^9 CFU/mL).

  • Plate the high-density culture onto MHA plates containing 4x, 8x, and 16x the MIC of this compound.

  • Incubate the plates at 37°C for 48-72 hours.

  • Isolate colonies that grow on the antibiotic-containing plates.

  • Subculture the resistant colonies on antibiotic-free media to ensure stability of the resistant phenotype.

  • Confirm the increased MIC of the selected mutants to this compound using the MIC determination protocol described above.

Cross-Resistance Testing of Selected Mutants

Objective: To determine if this compound-resistant mutants exhibit altered susceptibility to other classes of antibiotics.

Procedure:

  • Using the this compound-resistant mutants generated in the previous step, perform MIC testing with a panel of comparator antibiotics from different classes.

  • Compare the MIC values of the comparator antibiotics for the resistant mutants to the MIC values for the parental (susceptible) strain.

  • A significant increase (typically ≥4-fold) in the MIC of a comparator antibiotic for the this compound-resistant mutant indicates cross-resistance.

Data Presentation

The quantitative data from these studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Hypothetical MIC Data for Cross-Resistance Analysis of this compound

AntibioticClassMechanism of ActionMIC (µg/mL) for Parental StrainMIC (µg/mL) for this compound-Resistant MutantFold Change in MIC
This compound Tyrosine Kinase InhibitorInhibition of Tyrosine Kinase
Penicillin Gβ-LactamCell Wall Synthesis Inhibition
ErythromycinMacrolideProtein Synthesis Inhibition (50S)
CiprofloxacinFluoroquinoloneDNA Replication Inhibition
GentamicinAminoglycosideProtein Synthesis Inhibition (30S)
VancomycinGlycopeptideCell Wall Synthesis Inhibition
RifampicinRifamycinRNA Synthesis Inhibition

Visualizing the Experimental Workflow

The logical flow of a cross-resistance study can be effectively visualized to provide a clear overview of the experimental process.

Cross_Resistance_Workflow cluster_0 Phase 1: Baseline Susceptibility cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Cross-Resistance Assessment cluster_3 Phase 4: Mechanistic Studies A Select Bacterial Strains (Wild-Type & Resistant Panel) B Determine MIC of this compound & Comparator Antibiotics A->B Test against C Select Susceptible Strain D Expose to Increasing Concentrations of this compound C->D E Isolate & Stabilize Resistant Mutants D->E F Determine MIC of Comparator Antibiotics against Resistant Mutants E->F G Compare MICs of Mutant vs. Parental Strain F->G H Analyze Fold-Change in MIC G->H I Whole Genome Sequencing of Resistant Mutants H->I Investigate Mechanism J Identify Potential Resistance Mechanisms (e.g., Target Mutation, Efflux) I->J

Caption: Experimental workflow for investigating cross-resistance of this compound.

By following these protocols and principles, researchers can systematically evaluate the cross-resistance potential of this compound, providing crucial data to guide its future development and clinical application in an era of growing antimicrobial resistance.

Hibarimicin B: A Preclinical Comparative Guide for a Novel Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Hibarimicin B in preclinical models. Due to the limited publicly available data on this compound, this guide leverages information on other well-characterized Src family kinase (SFK) inhibitors, namely Dasatinib, Bosutinib, and Saracatinib, to provide a comprehensive preclinical context. This approach allows for an objective comparison of this compound's potential against established benchmarks in the field.

Overview of this compound and Comparator Compounds

This compound is a natural product that has been identified as a potent and selective inhibitor of v-Src tyrosine kinase.[1] Src family kinases are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] Dysregulation of Src signaling is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3][4][5]

This guide compares this compound with three FDA-approved Src inhibitors:

  • Dasatinib: A potent, multi-targeted kinase inhibitor targeting both Src and Bcr-Abl.[6][7][8][9][10][11][12]

  • Bosutinib: A dual Src/Abl kinase inhibitor.[13][14][15][16][17]

  • Saracatinib (AZD0530): A potent and selective Src inhibitor.[18][19][20][21][22][23]

In Vitro Efficacy: A Comparative Analysis

Data Presentation
CompoundTarget(s)Cell Line(s)IC50Key FindingsReference(s)
This compound v-SrcHL-60 (Human Myeloid Leukemia)Not ReportedPotent and selective v-Src kinase inhibitor; Induces differentiation of HL-60 cells.[1]
Dasatinib Src, Bcr-Abl, c-Kit, and othersK562, MV4-11 (Leukemia), various solid tumor lines~1-5 nM (for Src)Potent inhibition of proliferation, induction of apoptosis, and cell cycle arrest. Overcomes resistance to other inhibitors.[7][8][9][24]
Bosutinib Src, AblK562, KU812 (CML)~20-40 nM (for Src)Potent antiproliferative and pro-apoptotic agent in CML cells.[13][14][15]
Saracatinib SrcSrc3T3, various human cancer lines (colon, prostate, lung, leukemia)0.2-0.7 µMInhibits proliferation, migration, and invasion.[18][19]

Preclinical In Vivo Models: Evaluating Therapeutic Potential

Data Presentation
CompoundAnimal ModelTumor TypeKey FindingsReference(s)
Dasatinib Xenograft (mice)Acute Myeloid Leukemia (AML), Pancreatic Cancer, MelanomaEnhances chemotherapy efficacy, reduces tumor growth and metastasis.[7][8][25][26]
Bosutinib Xenograft (mice)Chronic Myelogenous Leukemia (CML)Causes regression of CML tumor xenografts.[13][14]
Saracatinib Allograft & Xenograft (mice)Src3T3, Calu-6, MDA-MB-231, AsPc-1, BT474C, DU145Tumor growth inhibition and delay.[23]

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

Src_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs Integrins Integrins Integrin Receptors Integrin Receptors Integrins->Integrin Receptors Src Src RTKs->Src FAK Focal Adhesion Kinase (FAK) Integrin Receptors->FAK Src->FAK Activates STAT3 STAT3 Src->STAT3 PI3K/Akt PI3K/Akt Src->PI3K/Akt RAS/MAPK RAS/MAPK Src->RAS/MAPK Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival PI3K/Akt->Survival RAS/MAPK->Proliferation This compound This compound This compound->Src Inhibits

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., HL-60) Treatment Treat with this compound & Comparators Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-Src & Total Src Treatment->Western_Blot Animal_Model Immunocompromised Mice Tumor_Implantation Xenograft Tumor Implantation Animal_Model->Tumor_Implantation Drug_Administration Administer this compound & Comparators Tumor_Implantation->Drug_Administration Efficacy_Measurement Tumor Volume Measurement & Survival Analysis Drug_Administration->Efficacy_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., p-Src in tumors) Drug_Administration->PD_Analysis

Caption: General experimental workflow for preclinical validation of a kinase inhibitor.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound and other inhibitors on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[27][28][29][30]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[27][28][29][30]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[27][28][29][30]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[27][28][29][30]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for Src Phosphorylation

This protocol allows for the assessment of the inhibitory effect of the compounds on Src kinase activity within the cell.

  • Cell Lysis: Treat cells with the compounds for a specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[31][32]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[31]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[31][32]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated Src (p-Src) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[32]

In Vivo Xenograft Efficacy Study

This is a general framework for an in vivo study to assess the anti-tumor efficacy of a novel compound.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[33]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[33][34]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[35][36]

  • Drug Administration: Administer this compound, comparator drugs, or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[33]

  • Efficacy Assessment: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[35][36][37]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for target engagement (e.g., reduction in p-Src).[33]

Conclusion and Future Directions

The available in vitro data suggests that this compound is a potent and selective inhibitor of v-Src kinase with the potential to induce differentiation in leukemia cells.[1] However, a comprehensive preclinical validation is currently hampered by the lack of publicly available in vivo efficacy and safety data.

To fully assess the therapeutic potential of this compound, further studies are warranted, including:

  • In vivo efficacy studies in relevant xenograft and patient-derived xenograft (PDX) models of leukemia and other cancers with activated Src signaling.

  • Comparative studies against current standard-of-care therapies in these models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine the optimal dosing regimen and to confirm target engagement in vivo.

  • Toxicology studies to evaluate the safety profile of this compound.

By generating these critical datasets, the therapeutic potential of this compound can be more definitively established, paving the way for potential clinical development. This guide serves as a foundational resource for researchers interested in pursuing the preclinical validation of this promising natural product.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Hibarimicin B, a potent tyrosine kinase inhibitor with antineoplastic and antibacterial properties, requires stringent disposal protocols due to its cytotoxic nature.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials that have come into contact with this compound must be treated as hazardous waste.[3]

I. Personal Protective Equipment (PPE) and Waste Segregation

Proper selection and use of PPE, along with correct waste segregation, are the foundational elements of safe disposal. All personnel handling this compound waste must be trained in these procedures.[4][5]

ItemSpecificationDisposal Container
Gloves Chemotherapy-approved, powder-free nitrile gloves (double gloving recommended)Red or Yellow Cytotoxic Waste Bin
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabricRed or Yellow Cytotoxic Waste Bin
Eye Protection Safety glasses with side shields or a full-face shieldDesignated PPE disposal
Respiratory Mask N95 respirator or higher, particularly when handling powders or creating aerosolsRed or Yellow Cytotoxic Waste Bin
Solid Waste Contaminated labware (e.g., pipette tips, tubes, flasks), absorbent pads, and cleaning materialsRed or Yellow Cytotoxic Waste Bin
Sharps Waste Needles, syringes, glass vials, and any other contaminated items that can puncture skinRed or Yellow Sharps Container
Liquid Waste Unused or expired this compound solutions, and the first rinse of emptied containersLabeled, leak-proof hazardous waste container
Empty Containers Thoroughly rinsed (triple-rinsed) containers with labels defacedRegular laboratory glass or plastic recycling

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound waste.

  • Preparation and Segregation at the Source:

    • All waste items contaminated with this compound must be segregated at the point of generation.[3]

    • Use designated, clearly labeled containers for cytotoxic waste.[4][6]

  • Solid Waste Disposal:

    • Place all contaminated solid, non-sharp items (e.g., gloves, gowns, labware) directly into a designated red or yellow cytotoxic waste bin lined with a biohazard bag.[4][5]

  • Sharps Waste Disposal:

    • Immediately place all contaminated sharps into a puncture-resistant, leak-proof red or yellow sharps container specifically designated for cytotoxic waste.[5][6]

  • Liquid Waste Disposal:

    • CRITICAL: Do not dispose of this compound solutions down the drain.[3][7]

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • This includes unused stock solutions, experimental solutions, and the initial rinseate from cleaning contaminated glassware.[8]

  • Decontamination of Work Surfaces:

    • Prepare a decontamination solution (e.g., 10⁻² M Sodium Dodecyl Sulfate followed by 70% isopropyl alcohol).[3]

    • Wipe down all contaminated surfaces in unidirectional strokes, starting from the cleanest area and moving towards the most contaminated.[3]

    • Dispose of all cleaning materials as cytotoxic solid waste.[3]

  • Container Management:

    • Do not overfill waste containers; seal them when they are approximately three-quarters full.[3]

    • Ensure all containers are securely closed and properly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.[4]

  • Final Disposal:

    • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.[3]

III. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.

HibarimicinB_Disposal_Workflow start Waste Generation (this compound Contaminated) is_sharp Is the item sharp? start->is_sharp is_liquid Is the item liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is the item solid (non-sharp)? is_liquid->is_solid No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Cytotoxic Solid Waste Bin is_solid->solid_container Yes seal_container Seal Container when 3/4 Full sharps_container->seal_container liquid_container->seal_container solid_container->seal_container ehs_pickup Arrange for EHS Waste Pickup seal_container->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Workflow for this compound waste segregation and disposal.

References

Essential Safety and Logistical Information for Handling Hibarimicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Hibarimicin B, a potent tyrosine kinase inhibitor. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational framework.

Immediate Safety and Handling Precautions

This compound is a potent, biologically active compound that specifically inhibits Src tyrosine kinase activity.[1][2] While a specific Safety Data Sheet (SDS) with quantitative toxicity data is not publicly available, its classification as a potent tyrosine kinase inhibitor necessitates stringent handling procedures to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound in its powdered form or in solution.

PPE CategoryRequired Equipment
Hand Protection Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye Protection Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required for handling the powdered form.
Body Protection A disposable lab coat or gown with tight-fitting cuffs is required. Ensure it is changed regularly.
Engineering Controls

To minimize the risk of aerosolization and exposure, all handling of powdered this compound and preparation of stock solutions must be conducted within a certified chemical fume hood or a biological safety cabinet.

Operational Plan: From Receipt to Use

A systematic workflow is essential to maintain safety and integrity of the compound throughout its use.

G cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation receiving Receive Shipment inspect Inspect for Damage receiving->inspect storage Store in a Designated, Secure Location inspect->storage weigh Weigh Powder in Fume Hood storage->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot Stock Solutions dissolve->aliquot use Use in Experiments aliquot->use

Figure 1. General workflow for handling this compound from receipt to experimental use.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), plasticware, and weigh boats should be collected in a dedicated, clearly labeled hazardous waste bag.
Liquid Waste Unused solutions and contaminated solvents must be collected in a sealed, properly labeled hazardous waste container.
Sharps Needles and blades contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated using a suitable solvent or a laboratory-grade detergent.

Experimental Protocol: Mechanism of Action

This compound functions as a competitive inhibitor of Src tyrosine kinase.[2] It directly competes with ATP for binding to the kinase domain, thereby preventing the phosphorylation of substrate proteins.[2]

G cluster_components Molecular Components cluster_interaction Inhibitory Action src Src Kinase atp ATP src->atp Binds hib_b This compound src->hib_b Competes with ATP substrate Substrate atp->substrate Phosphorylates hib_b->substrate Inhibits Phosphorylation action This compound competitively binds to the ATP-binding site of Src Kinase.

Figure 2. Mechanism of action of this compound as a competitive inhibitor of Src tyrosine kinase.

Disclaimer: The information provided is based on the known biological activity of this compound and general safety guidelines for potent compounds. It is not a substitute for a formal risk assessment. Always consult your institution's safety office for specific guidance and protocols.

References

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